3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYORHVZNGJVQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352691 | |
| Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90109-65-2 | |
| Record name | 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90109-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
This document provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthetic pathway for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is an aromatic aldehyde. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3) at positions 3, 4, and 5 respectively, relative to the aldehyde group (-CHO). This specific substitution pattern influences its chemical reactivity and potential applications as an intermediate in organic synthesis.
The canonical SMILES (Simplified Molecular Input Line Entry System) representation for the molecule is CCOC1=C(C=C(C=O)C=C1Br)OC. This notation unambiguously defines the connectivity of the atoms within the molecule.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C10H11BrO3 | [1][2] |
| Molecular Weight | 259.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 90109-65-2 | [2] |
| Physical Form | Solid | |
| InChI Key | UYORHVZNGJVQCF-UHFFFAOYSA-N | [1] |
Proposed Synthesis Protocol
Objective: To synthesize this compound via ethylation of 5-bromovanillin.
Materials:
-
5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)
-
An ethylating agent (e.g., ethyl iodide or diethyl sulfate)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetone)
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromovanillin in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the solution. The base will deprotonate the hydroxyl group of the 5-bromovanillin, forming an alkoxide.
-
Addition of Ethylating Agent: Slowly add the ethylating agent to the reaction mixture.
-
Reaction Conditions: Heat the mixture to an appropriate temperature and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Logical Workflow of Synthesis
The logical steps for the proposed synthesis are illustrated in the following diagram.
References
Spectroscopic Profile of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on data from structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this molecule.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₀H₁₁BrO₃[1] Molecular Weight: 259.10 g/mol [1] CAS Number: 90109-65-2[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and known spectroscopic correlation tables.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the ethoxy and methoxy groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A |
| Aromatic-H | 7.0 - 7.5 | Doublet (d) | ~2-3 |
| Aromatic-H | 7.0 - 7.5 | Doublet (d) | ~2-3 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | ~7 |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-O (ethoxy) | 145 - 155 |
| Aromatic C-O (methoxy) | 150 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CHO | 130 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
| Ethoxy (-OCH₂) | 65 - 70 |
| Ethoxy (-CH₃) | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as vibrations associated with the aromatic ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1685 - 1705 | Strong |
| C-O-C stretch (aryl-alkyl ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-Br stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry
The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for a substituted benzaldehyde.
| m/z | Proposed Fragment | Significance |
| 258/260 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |
| 257/259 | [M-H]⁺ | Loss of the aldehydic proton |
| 229/231 | [M-CHO]⁺ | Loss of the formyl group |
| 214/216 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical |
| 186/188 | [M-CHO-C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a more prominent molecular ion peak.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents and other complex organic molecules necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available information and predicted characteristics regarding the solubility and stability of this compound, along with detailed experimental protocols for its assessment.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 90109-65-2 | [1] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of polar functional groups may allow for some aqueous solubility, but the overall hydrophobic character of the substituted benzene ring likely limits it. |
| Methanol | Soluble | Based on the reported solubility of the related 3-Bromo-4-ethoxybenzaldehyde. |
| Ethanol | Soluble | Similar polarity to methanol, expected to effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent known for its ability to dissolve a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve this compound. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |
| Hexanes | Insoluble | Non-polar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
Stability Profile
Detailed stability studies for this compound have not been published. However, information on the stability of a structurally similar compound, 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, provides valuable insights. This related compound is reported to be stable at room temperature in a closed container under normal storage and handling conditions.[3] It is, however, incompatible with strong oxidizing agents.[3] Upon combustion, it is expected to decompose, yielding carbon monoxide, carbon dioxide, and hydrogen bromide.[3] Aldehydes, in general, are susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Thermal (Heat) | Likely stable at room temperature. May decompose at elevated temperatures. | Products of oxidation and fragmentation. |
| Aqueous (pH) | Stability is likely pH-dependent. Potential for hydrolysis of the ether linkages under strong acidic or basic conditions, though generally ethers are stable. | Hydrolyzed products at the ether positions. |
| Oxidative | Susceptible to oxidation. | 3-Bromo-4-ethoxy-5-methoxybenzoic acid. |
| Photolytic (Light) | May be sensitive to light, a common characteristic of aromatic aldehydes. | Products of photo-oxidation and radical reactions. |
| Incompatibility | Strong oxidizing agents. | Varies depending on the oxidizing agent. |
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for determining the solubility and stability of substituted benzaldehydes like this compound.
Protocol for Determining Solubility
This protocol is based on the shake-flask method, a common technique for determining the solubility of a compound in a given solvent.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the saturated solutions.
-
Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. A PDA detector can be used to check for peak purity and identify the formation of new peaks (degradation products). An MS detector can provide mass information for the degradation products to aid in their identification.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize the major degradation products.
-
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on the properties of related compounds and general chemical principles. The provided experimental protocols offer a systematic approach for researchers and drug development professionals to determine these crucial parameters. A thorough characterization of its solubility and stability profile is essential for the successful application of this compound in pharmaceutical research and development, ensuring the quality, efficacy, and safety of potential new drug candidates. Further experimental studies are warranted to establish a definitive and quantitative profile for this compound.
References
The Pharmacological Potential of Substituted Benzaldehydes: A Technical Guide
Introduction
Substituted benzaldehydes, a class of aromatic aldehydes, are pivotal scaffolds in medicinal chemistry and drug discovery. Comprising a benzene ring attached to a formyl group with various additional substituents, these compounds exhibit a remarkable breadth of biological activities. Their structural versatility allows for fine-tuning of their physicochemical properties, leading to enhanced efficacy and selectivity for a wide range of biological targets. Benzaldehyde and its derivatives are frequently reported as natural products from various sources, including fungi and plants, and are known to display significant antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and drug development professionals.
Antimicrobial Activity
Substituted benzaldehydes have demonstrated significant efficacy against a wide spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The antimicrobial potency is highly dependent on the nature, number, and position of the substituents on the benzene ring. Generally, the presence of hydroxyl (–OH), methoxy (–OCH3), nitro (–NO2), and halogen groups has been shown to enhance antimicrobial effects.[2][4] For instance, studies have shown that the aldehyde group is typically more active than a carboxyl group, and increasing the number of hydroxyl substitutions can lead to greater bactericidal activity.[4]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzaldehyde derivatives against selected microbial strains.
| Compound/Derivative | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde Oxime Ester | 4-Chloro | Staphylococcus aureus | 62.5 | [5] |
| Benzaldehyde Oxime Ester | 4-Nitro | Staphylococcus aureus | 125 | [5] |
| Benzaldehyde Oxime Ester | 4-Chloro | Escherichia coli | 125 | [5] |
| Benzaldehyde Oxime Ester | 4-Nitro | Escherichia coli | 250 | [5] |
| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | 4-N,N-diethylamino, 2-OH | Escherichia coli | 100 | [3] |
| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | 4-N,N-diethylamino, 2-OH | Staphylococcus aureus | 50 | [3] |
| Benzaldehyde | - | Staphylococcus aureus 1199B | 1024 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a substituted benzaldehyde, a standard method for assessing antimicrobial activity.[6]
-
Preparation of Inoculum: A 24-hour culture of the test bacterium (e.g., Staphylococcus aureus) is suspended in sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This stock is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound (substituted benzaldehyde) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate to ensure the validity of the results.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader. An indicator solution, such as resazurin, may be added to aid in the visualization of microbial growth.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Many substituted benzaldehydes function as potent antioxidants by scavenging free radicals, a property largely attributed to the presence of hydroxyl groups on the aromatic ring. The antioxidant capacity is closely related to the structure of the compound, including the number and position of these hydroxyl substituents.[7] Derivatives such as protocatechuic aldehyde and syringaldehyde have been shown to be strong inhibitors of lipid peroxidation and effective scavengers of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]
Quantitative Data: Antioxidant Activity
The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the antioxidant potency of various benzaldehyde derivatives.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 3-C-prenyl-2,4-dihydroxybenzaldehyde | DPPH Radical Scavenging | 27.20 | [8] |
| 5-C-prenyl-2,4-dihydroxybenzaldehyde | DPPH Radical Scavenging | 60.30 | [8] |
| 3-C-prenyl-4-hydroxybenzaldehyde | DPPH Radical Scavenging | > 100 | [8] |
| N'-(4-hydroxybenzylidene) acetohydrazide | DPPH Radical Scavenging | 11.2 | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the widely used in vitro method for evaluating the antioxidant activity of substituted benzaldehydes by measuring their ability to scavenge the stable DPPH radical.[8][10]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.
-
Compound Preparation: The test compounds (substituted benzaldehydes) are dissolved in methanol to prepare stock solutions, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A typical ratio is 1:1 (e.g., 100 µL of DPPH solution and 100 µL of test compound solution).
-
Control and Blank: A control sample containing methanol instead of the test compound is prepared. A blank sample containing methanol instead of the DPPH solution is used for background correction.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentrations.
Mechanism of DPPH Radical Scavenging
References
- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom, alongside ether functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and its burgeoning role as a precursor in the development of novel therapeutic agents, particularly in the realm of ion channel modulators. The strategic placement of its functional groups allows for selective transformations, making it a key building block for targeted drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from publicly available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem |
| Molecular Weight | 259.10 g/mol | PubChem |
| CAS Number | 90109-65-2 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | CCOC1=C(C=C(C=C1Br)C=O)OC | PubChem |
| InChI | InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | PubChem |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available 5-bromovanillin. The synthesis involves a straightforward alkylation of the phenolic hydroxyl group.
Experimental Protocol: Ethylation of 5-Bromovanillin
This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde.
Materials:
-
5-Bromovanillin
-
Ethyl iodide or Bromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in DMF.
-
To the solution, add potassium carbonate (2.5 eq).
-
Add ethyl iodide or bromoethane (1.4 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Yield:
Based on the synthesis of the propoxy analog, a high yield (approximately 95%) can be expected.
Caption: Synthesis of this compound.
Key Reactions of this compound
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with a phosphorus ylide to introduce a carbon-carbon double bond.
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the phosphonium salt (1.2 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Add this compound (1.0 eq) to the stirring suspension.
-
Vigorously stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude alkene product.
-
Purify the product by column chromatography.
Synthesis of Pyrimidine Derivatives
The aldehyde can undergo condensation reactions with compounds containing active methylene groups and amidines (like guanidine or urea) to form pyrimidine rings, which are important pharmacophores.
Caption: General workflow for pyrimidine synthesis.
Application as a Synthetic Intermediate in Drug Development
This compound is a key precursor in the synthesis of N-acylhydrazone derivatives, which have been identified as potent and selective inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8. These channels are significant targets in the development of novel analgesics for the treatment of chronic pain.
Synthesis of Nav1.7/Nav1.8 Inhibitors
A recent patent (US20240335442A1) discloses the use of this compound in the preparation of N-acylhydrazone compounds. The synthesis involves the condensation of the aldehyde with a suitable carbohydrazide.[1]
This is a representative protocol based on the general synthesis of N-acylhydrazones.
Materials:
-
This compound
-
A suitable carbohydrazide derivative
-
Ethanol or another suitable solvent
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the carbohydrazide derivative (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The N-acylhydrazone product often precipitates from the solution and can be collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Caption: Synthesis of Nav1.7/Nav1.8 inhibitors.
Signaling Pathway Context
The therapeutic potential of Nav1.7 and Nav1.8 inhibitors lies in their ability to modulate neuronal excitability. These voltage-gated sodium channels are predominantly expressed in the peripheral nervous system, particularly in nociceptive (pain-sensing) neurons. They play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking these channels, the synthesized N-acylhydrazone compounds can reduce the transmission of pain signals to the central nervous system, thereby producing an analgesic effect.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the efficient construction of a wide range of complex molecules. The recent application of this compound in the synthesis of potent Nav1.7 and Nav1.8 inhibitors highlights its importance for academic and industrial researchers working on the development of novel therapeutics for pain management and other neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be instrumental for scientists leveraging this key building block in their research endeavors.
References
An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key aromatic aldehyde intermediate. The document details its discovery and history, physicochemical and spectral properties, and its role in synthetic chemistry, particularly in the context of drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications as a precursor to bioactive molecules.
Introduction
This compound, with the CAS Number 90109-65-2, is a polysubstituted aromatic aldehyde. Its structure, featuring a bromine atom and ethoxy and methoxy groups on the benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for more complex molecules, including pharmacologically active compounds. While not a widely known compound in itself, its significance lies in its utility as a precursor in the synthesis of targeted therapeutics.
Discovery and History
The specific discovery of this compound is not prominently documented in scientific literature, suggesting its emergence as a synthetic intermediate rather than a compound of primary research focus. Its conceptualization is logically derived from the extensive chemical space explored around vanillin and its derivatives. The synthetic pathway to this compound builds upon well-established reactions in organic chemistry, namely the bromination and etherification of phenolic aldehydes.
The likely synthetic route originates from 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), a readily accessible derivative of vanillin. The ethylation of the free hydroxyl group on 5-bromovanillin yields the target compound. This strategic placement of bromo, ethoxy, and methoxy groups offers medicinal chemists a scaffold with modifiable points for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Spectral Data
The properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1][2] |
| Molecular Weight | 259.10 g/mol | PubChem[1][2] |
| CAS Number | 90109-65-2 | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| InChI | InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | PubChem[1] |
| InChIKey | UYORHVZNGJVQCF-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC1=C(C=C(C=C1Br)C=O)OC | Sigma-Aldrich[3] |
Table 2: Spectral Data (Predicted and for Analogous Compounds)
| Spectrum Type | Data (for analogous compounds or predicted) |
| ¹H NMR | Predicted shifts would include signals for the aldehyde proton (~9.8 ppm), aromatic protons, the ethoxy group (quartet and triplet), and the methoxy group (singlet). |
| ¹³C NMR | Predicted shifts would show signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the ethoxy and methoxy groups. |
| IR | Expected characteristic peaks for C=O (aldehyde) stretching, C-O-C (ether) stretching, and C-Br stretching. |
| Mass Spec | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |
Rationale for Analogous Data: Specific, experimentally validated spectral data for this compound is not available in the public domain. The information provided is based on the spectral data of closely related compounds such as 5-bromovanillin and other substituted benzaldehydes.
Experimental Protocols
The synthesis of this compound is a two-step process starting from the readily available vanillin.
Step 1: Synthesis of 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde)
This procedure is adapted from a well-established method for the bromination of vanillin.
Reaction:
Caption: Bromination of Vanillin.
Materials:
-
Vanillin
-
Methanol
-
Bromine
-
Ice-cold water
Procedure:
-
Dissolve vanillin in methanol in a flask and cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of bromine in methanol to the stirred vanillin solution over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for another 30 minutes.
-
Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromovanillin as a crystalline solid.
Step 2: Synthesis of this compound
This protocol is based on the alkylation of the phenolic hydroxyl group of 5-bromovanillin. The following is a representative procedure adapted from the synthesis of a similar compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde[4].
Reaction:
Caption: Ethylation of 5-Bromovanillin.
Materials:
-
5-Bromovanillin
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl bromide (or iodoethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice water
Procedure:
-
To a solution of 5-bromovanillin in anhydrous DMF, add anhydrous potassium carbonate.
-
To this stirred suspension, add ethyl bromide.
-
Heat the reaction mixture at 70 °C and stir for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a large volume of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Drug Development
Substituted benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals. While direct applications of this compound are not extensively published, its structural motif is highly relevant to the synthesis of phosphodiesterase 4 (PDE4) inhibitors.
A prominent example of a PDE4 inhibitor is Apremilast , used for the treatment of psoriatic arthritis. A key intermediate in the synthesis of Apremilast is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This intermediate is derived from 3-ethoxy-4-methoxybenzaldehyde.
The structural similarity of this compound to this key precursor suggests its utility in the synthesis of Apremilast analogs or other novel PDE4 inhibitors. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore the chemical space around the core pharmacophore.
Logical Workflow: Role as a Precursor in Drug Discovery
The following diagram illustrates the logical workflow from a simple starting material to a potential drug candidate, highlighting the position of this compound as a key intermediate.
Caption: Synthetic workflow in drug discovery.
Conclusion
References
An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safety, handling, and storage of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its chemical properties, safety protocols, and potential applications, offering a valuable resource for laboratory and development settings.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. Its structure, featuring a bromine atom, an ethoxy group, and a methoxy group on the benzaldehyde ring, makes it a versatile building block in the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 90109-65-2 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | Solid | [2] |
| SMILES String | CCOC1=C(C=C(C=C1Br)C=O)OC | [1] |
| InChI Key | UYORHVZNGJVQCF-UHFFFAOYSA-N | [2] |
Safety and Hazard Information
Table 2: Hazard Identification for Structurally Similar Compounds
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Respiratory Irritation | H335: May cause respiratory irritation |
Data extrapolated from related compounds.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
-
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route can be extrapolated from the synthesis of its non-brominated analog, 3-ethoxy-4-methoxybenzaldehyde, and general bromination reactions of aromatic compounds.
Hypothetical Synthesis of this compound
This proposed two-step synthesis starts from isovanillin.
Caption: Hypothetical two-step synthesis of the target compound.
Step 1: Synthesis of 3-ethoxy-4-methoxybenzaldehyde from Isovanillin
A method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde involves the reaction of isovanillin with an ethylating agent in the presence of a base.[3]
-
Materials: Isovanillin, bromoethane, potassium carbonate (or another suitable base), and a solvent such as N,N-dimethylformamide (DMF).[3]
-
Procedure:
-
Dissolve isovanillin in the solvent in a reaction flask.
-
Add the base to the solution.
-
Add bromoethane and stir the mixture at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, the product can be isolated by filtration and purified.[3]
-
Step 2: Bromination of 3-ethoxy-4-methoxybenzaldehyde
The second step would involve the electrophilic aromatic substitution (bromination) of the intermediate.
-
Materials: 3-ethoxy-4-methoxybenzaldehyde, a brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine), and a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Procedure:
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde in the chosen solvent.
-
Slowly add the brominating agent, possibly with a catalyst, while controlling the reaction temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Work up the reaction mixture, which may involve quenching excess bromine, extraction, and washing.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Applications in Drug Development
Substituted benzaldehydes are important intermediates in the synthesis of pharmaceuticals.[4] While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as a precursor for various bioactive molecules. For instance, related benzaldehyde derivatives are used in the development of potential anti-cancer agents and therapeutics for neurological disorders.[4]
The presence of the bromine atom provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Caption: Potential synthetic utility in medicinal chemistry.
Given the lack of direct studies on its biological activity, no specific signaling pathways can be definitively associated with this compound at this time. However, its role as a synthetic intermediate suggests that it could be a key component in the synthesis of molecules targeting a wide range of biological pathways, depending on the final structure of the synthesized drug.
References
Purity and Analytical Standards for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analytical standards for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, analytical methodologies for purity assessment, and detailed experimental protocols. This guide is intended to assist researchers and quality control professionals in establishing robust analytical strategies for this compound.
Introduction
This compound is a substituted aromatic aldehyde with the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. This guide details the analytical techniques required to ensure the identity, purity, and quality of this important building block.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the ethylation of 5-bromovanillin. This process can introduce several potential impurities that must be monitored.
Potential Process-Related Impurities:
-
Starting Materials:
-
5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde): Incomplete ethylation can lead to the presence of the starting material.
-
Veratraldehyde: If the initial bromination of the precursor is not complete, residual veratraldehyde may be present.
-
-
Reagents and Byproducts:
-
Ethylating agent residues: Depending on the process used.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Dehalogenated species: Loss of the bromine substituent can lead to the formation of 4-ethoxy-3-methoxybenzaldehyde.
-
A logical workflow for identifying and controlling these impurities is essential for ensuring the quality of the final product.
Caption: Workflow for impurity identification and control.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the main component and its impurities.
Table 1: Representative Chromatographic Conditions
| Parameter | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Typical Column | C18 (Reversed-Phase), e.g., 4.6 x 250 mm, 5 µm | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane), e.g., 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase/Carrier Gas | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid) | Helium or Nitrogen |
| Detection | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Typical Purity Result | >99.5% | >99.5% |
This protocol is a representative method and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).
-
Start with a composition of 50% A and 50% B.
-
Linearly increase to 90% A over 20 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Spectroscopic Techniques
Spectroscopic methods are essential for confirming the identity and structure of this compound.
Table 2: Spectroscopic Data Interpretation
| Technique | Information Provided | Expected Characteristics for this compound |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, ethoxy group (quartet and triplet), and methoxy group (singlet). |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Signals for the carbonyl carbon (~190 ppm), aromatic carbons, and carbons of the ethoxy and methoxy groups. |
| Infrared (IR) | Identifies the functional groups present in the molecule. | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for the bromine atom. |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Purity Standards
While there are no official pharmacopeial monographs for this compound, a typical purity standard for a fine chemical intermediate in drug development is ≥99.0%. However, the required purity will ultimately depend on the specific requirements of the subsequent synthetic steps.
Table 3: Recommended Purity and Impurity Limits
| Test | Acceptance Criteria |
| Appearance | White to off-white solid |
| Identity (by IR) | Conforms to the reference spectrum |
| Purity (by HPLC or GC) | ≥ 99.0% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 0.5% |
| Water Content (by Karl Fischer) | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
Logical Framework for Quality Control
A systematic approach to quality control is necessary to ensure the consistent quality of this compound.
A Technical Guide to the Thermochemical Properties of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Methodologies and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and computational modeling. These parameters govern the energy changes in chemical reactions, phase transitions, and molecular stability.
This guide outlines the principal experimental techniques—calorimetry and spectroscopy—used to determine the thermochemical properties of organic compounds. While specific data for this compound is pending experimental investigation, this document presents data for related benzaldehyde derivatives to illustrate the expected range and format of these properties.
Experimental Protocols for Determining Thermochemical Properties
The determination of thermochemical data is primarily achieved through calorimetric and spectroscopic methods. These techniques provide quantitative measurements of heat changes and molecular energy levels, respectively.
Calorimetry
Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes.[1][2][3][4] The choice of calorimetric technique depends on the specific property being measured.
2.1.1. Combustion Calorimetry
For determining the standard enthalpy of formation (ΔfH°), bomb calorimetry is the most common method.[1][3][4] The organic compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water, and the temperature change is precisely measured.
Experimental Workflow:
2.1.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure heat capacity (Cp) and the enthalpy of phase transitions (e.g., melting and vaporization).[2][3] The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Workflow:
Spectroscopy and Computational Methods
Spectroscopic techniques, in conjunction with statistical mechanics, can be used to calculate thermodynamic properties such as entropy (S°) and heat capacity (Cp).[5][6][7][8] Vibrational frequencies obtained from Infrared (IR) and Raman spectroscopy are particularly important for these calculations.
Methodology:
-
Spectroscopic Analysis: Obtain the vibrational spectra (IR and Raman) of the compound.
-
Frequency Assignment: Assign the observed vibrational frequencies to specific molecular motions.
-
Statistical Mechanics Calculation: Use the assigned frequencies in statistical mechanics equations to calculate the vibrational contributions to the entropy and heat capacity. Rotational and translational contributions are calculated from the molecular geometry.
Thermochemical Data for Related Compounds
While data for this compound is not available, the following tables present thermochemical data for benzaldehyde and a related substituted benzaldehyde to provide a comparative context.
Table 1: Thermochemical Properties of Benzaldehyde (C₇H₆O)
| Property | Value | Units | Method | Reference |
| ΔfH°(liquid) | -87.1 ± 2.2 | kJ/mol | Combustion Calorimetry | [9] |
| ΔcH°(liquid) | -3525.0 ± 2.0 | kJ/mol | Combustion Calorimetry | [9] |
| Cp(gas, 298.15 K) | 111.7 | J/mol·K | Statistical Calculation | [9] |
Table 2: Thermochemical Properties of 3-Bromo-4-methoxybenzaldehyde (C₈H₇BrO₂) (Estimated)
| Property | Value | Units | Method | Reference |
| ΔfH° | -186.33 | kJ/mol | Joback Method | [10] |
| ΔfusH° | 18.50 | kJ/mol | Joback Method | [10] |
| ΔvapH° | 52.57 | kJ/mol | Joback Method | [10] |
| Cp(gas, 556.32 K) | 247.43 | J/mol·K | Joback Method | [10] |
Note: The data in Table 2 is based on a group contribution method (Joback method) and should be considered an estimation. Experimental verification is required for accurate values.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound interacts with biological systems is crucial. While specific signaling pathways involving this compound are not yet elucidated, a general logical relationship for its potential development as a therapeutic agent can be visualized.
Conclusion
This technical guide has detailed the standard experimental methodologies for determining the thermochemical properties of this compound. Although specific experimental data for this compound is currently unavailable, the provided protocols for combustion calorimetry, differential scanning calorimetry, and spectroscopic analysis serve as a comprehensive roadmap for future research. The comparative data for related benzaldehyde derivatives offer a valuable reference for estimating and interpreting future experimental results. The accurate determination of these thermochemical properties is an indispensable step in the rational design and development of new chemical entities for a range of scientific applications.
References
- 1. monash.edu [monash.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Benzaldehyde [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
Methodological & Application
Synthesis of Novel Derivatives from 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. This substituted benzaldehyde is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of anticancer and antimicrobial agents. The methodologies outlined below are based on established synthetic transformations of substituted benzaldehydes and are adapted for this specific substrate.
Application Notes
The unique structural features of this compound, including the presence of a reactive aldehyde group and a substituted aromatic ring, make it an ideal candidate for the generation of diverse molecular scaffolds. The electron-donating ethoxy and methoxy groups, along with the electron-withdrawing bromine atom, modulate the electronic properties of the aromatic ring, which can influence the biological activity of its derivatives.
Potential Therapeutic Applications:
-
Anticancer Agents: Chalcones and Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The derivatives synthesized from this compound are predicted to exhibit similar properties, potentially through the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Agents: The azomethine group (-CH=N-) in Schiff bases is a well-known pharmacophore responsible for antimicrobial activity. Derivatives incorporating this moiety, synthesized from the title compound, are expected to show efficacy against a range of bacterial and fungal strains.
-
Precursors for Heterocyclic Compounds: The aldehyde functionality serves as a key handle for the construction of various heterocyclic systems, which are prevalent in many FDA-approved drugs.
The following sections provide detailed protocols for the synthesis of several classes of derivatives from this compound, enabling the exploration of their therapeutic potential.
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are important intermediates in flavonoid biosynthesis and are known for their broad spectrum of biological activities, including anticancer properties.[1][2][3][4][5]
Reaction Scheme:
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and ethoxy and methoxy groups, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop compounds with desired pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential anticancer agents, specifically focusing on its application as a precursor for combretastatin analogues that target tubulin polymerization.
Application: Precursor for Combretastatin Analogues as Tubulin Inhibitors
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells. The 3,4,5-trimethoxyphenyl "A-ring" is a crucial feature for its biological activity. This compound can serve as a synthetic precursor to the "A-ring" of novel combretastatin analogues, where the modification of the substitution pattern can lead to compounds with improved potency, metabolic stability, and reduced toxicity.
A plausible synthetic route to a novel combretastatin analogue (Compound 1 ) from this compound is outlined below, utilizing a Wittig reaction to form the characteristic stilbene bridge.[3]
Experimental Protocols
Protocol 1: Synthesis of a Novel Combretastatin Analogue (Compound 1) via Wittig Reaction
This protocol describes the synthesis of a cis-stilbene analogue of combretastatin A-4 starting from this compound.
Materials:
-
This compound
-
(4-methoxybenzyl)triphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Phosphonium Salt Suspension: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (4-methoxybenzyl)triphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF to create a suspension.
-
Ylide Formation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired cis- and trans-isomers of Compound 1 . The cis-isomer is typically the less polar of the two.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay determines the inhibitory effect of the synthesized compound on the polymerization of tubulin.[4][5][6][7]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Compound 1 dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
96-well microplate, spectrophotometer capable of reading at 340 nm with temperature control.
Procedure:
-
Preparation: Prepare a stock solution of tubulin in General Tubulin Buffer. Prepare working solutions of Compound 1 , paclitaxel, and colchicine in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the appropriate volume of the test compounds or controls.
-
Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3 mg/mL. Immediately before reading, add GTP to each well to a final concentration of 1 mM.
-
Measurement: Place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11][12]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound 1 dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound 1 and doxorubicin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the novel combretastatin analogue (Compound 1 ) synthesized from this compound, compared to the natural product Combretastatin A-4.
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ against MCF-7 cells (nM) |
| Compound 1 | 1.8 | 8.5 |
| Combretastatin A-4 | 1.5 | 3.9[13] |
Visualizations
Caption: Synthetic workflow for Compound 1.
Caption: Tubulin inhibition signaling pathway.
Caption: Logical flow of the experimental process.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of primary amines with aldehydes or ketones.[1] This application note details the reaction of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde with various amines to form Schiff base derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties. The unique substitution pattern of this compound, featuring a bromine atom and electron-donating ethoxy and methoxy groups, provides a scaffold for the synthesis of novel therapeutic agents.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are recognized for their potential as therapeutic agents. The imine linkage is often crucial for their biological activities.[2]
Antimicrobial Activity: Derivatives of structurally similar compounds, such as vanillin, have demonstrated notable antibacterial activity against various bacterial strains, including extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[3] The antimicrobial efficacy is influenced by the nature of the substituents on both the aldehyde and the amine precursors. It is hypothesized that the Schiff bases derived from this compound will exhibit significant antimicrobial properties, making them promising candidates for the development of new anti-infective agents.
Anticancer Activity: Schiff base complexes with transition metals have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain bromo- and methoxy-substituted Schiff base complexes have shown promising activity against Hep-G2 human liver carcinoma and MCF-7 human breast cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves binding and cleavage of DNA, a primary target for many anticancer drugs.[2] The derivatives of this compound could therefore be explored for their potential as novel anticancer agents.
Chemical Reaction
The fundamental reaction involves the condensation of this compound with a primary amine (aliphatic or aromatic) to yield the corresponding Schiff base (imine) and water. The reaction is typically reversible and often requires the removal of water or the use of a catalyst to drive the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound. Researchers should optimize these conditions for specific amine substrates.
Protocol 1: Conventional Synthesis via Reflux
This method is a widely used and effective procedure for the synthesis of Schiff bases.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, alkylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 15-20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (a suitable eluent system should be determined, e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by suction filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms upon cooling, reduce the volume of the solvent using a rotary evaporator. The resulting solid can then be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Mechanochemical Synthesis
This "green chemistry" approach offers advantages such as reduced solvent waste, shorter reaction times, and often high yields.
Materials:
-
This compound
-
Appropriate solid primary aromatic amine
-
Mortar and pestle
-
Spatula
Procedure:
-
Place equimolar amounts (e.g., 1.0 mmol each) of this compound and the solid primary aromatic amine into a mortar.
-
Grind the two solids together vigorously with a pestle at room temperature.
-
The reaction progress can often be observed by a change in color or the formation of a paste or solid mass. Grinding is typically continued for 10-20 minutes.
-
The resulting solid is the Schiff base product, often in high purity.
-
If necessary, the product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde and then dried.
Data Presentation
While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively published, the following table summarizes the potential biological activities of the resulting Schiff bases based on structurally similar compounds.
| Amine Reactant Type | Anticipated Schiff Base Derivative | Potential Biological Activity | Supporting Evidence from Analogs |
| Substituted Anilines | N-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-arylamines | Antibacterial, Antifungal | Schiff bases from vanillin and substituted anilines show activity against ESBL-producing bacteria.[3] |
| Aminophenols | N-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-hydroxyanilines | Anticancer, Antimicrobial | Bromo- and methoxy-substituted Schiff bases exhibit cytotoxicity against cancer cell lines.[2] |
| Aliphatic Amines | N-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-alkylamines | Antimicrobial | Schiff bases from aliphatic aldehydes can be unstable but may possess biological activity. |
Characterization of Products
The synthesized Schiff bases should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the product. The azomethine proton (-CH=N-) signal in the ¹H NMR spectrum is characteristic and typically appears in the range of 8-9 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.
Experimental Workflow Visualization
Caption: A typical workflow for Schiff base synthesis and evaluation.
Conclusion
The reaction of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases. These compounds hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols outlined in this application note provide a solid foundation for the synthesis and subsequent evaluation of these potentially bioactive molecules. Further research is warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. riviste.fupress.net [riviste.fupress.net]
- 2. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde as a versatile starting material in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the preparation of benzimidazole and quinazoline derivatives.
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis. The presence of bromo, ethoxy, and methoxy functional groups on the benzaldehyde scaffold offers multiple reaction sites and modulates the electronic properties of the molecule, making it an attractive precursor for the synthesis of complex heterocyclic systems. Benzimidazoles and quinazolines are prominent classes of nitrogen-containing heterocycles that form the core of numerous pharmacologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The strategic incorporation of the substituted phenyl ring from this compound into these heterocyclic frameworks can lead to novel derivatives with potentially enhanced biological activities.
Synthesis of 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1H-benzo[d]imidazole
The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[1][2] This reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzimidazole ring system.
Experimental Protocol
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid, optional)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
To this solution, add o-phenylenediamine (1.0 equivalent).
-
If a catalyst is to be used, add a catalytic amount (e.g., 0.1 equivalents) of p-toluenesulfonic acid.
-
The reaction mixture is stirred and heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, the solid is collected by vacuum filtration and washed with cold ethanol.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The structure of the synthesized 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1H-benzo[d]imidazole should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Synthesis of 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)quinazoline
The synthesis of quinazolines can be accomplished through various methods, one of which involves the reaction of a 2-aminobenzylamine with an aldehyde, followed by an oxidative cyclization.
Experimental Protocol
Materials:
-
This compound
-
2-Aminobenzylamine
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Oxidizing agent (e.g., Iodine, I₂)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-aminobenzylamine (1.2 equivalents) in DMSO.
-
To this solution, add a catalytic amount of iodine (e.g., 10 mol%).
-
The reaction mixture is stirred and heated at approximately 120 °C in an open-air atmosphere for 8-12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration and washed with water, followed by a wash with a saturated solution of sodium thiosulfate to remove any residual iodine.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-(3-Bromo-4-ethoxy-5-methoxyphenyl)quinazoline.
-
The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the key reaction parameters for the proposed syntheses of benzimidazole and quinazoline derivatives from this compound. Please note that the yields are hypothetical and will depend on the specific reaction conditions and optimization.
| Heterocycle | Reactants | Solvent | Catalyst/Reagent | Temperature | Time (h) | Hypothetical Yield (%) |
| Benzimidazole | This compound, o-Phenylenediamine | Ethanol | p-Toluenesulfonic acid | Reflux | 4 - 6 | 75 - 85 |
| Quinazoline | This compound, 2-Aminobenzylamine | DMSO | Iodine (I₂) | 120 °C | 8 - 12 | 65 - 75 |
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of a Benzimidazole Derivative.
References
Application Notes and Protocol for the Formylation of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formylation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the Vilsmeier-Haack reaction, a widely used and effective procedure for the formylation of electron-rich aromatic compounds.[1][2][3][4]
Introduction
This compound is a polysubstituted aromatic aldehyde. The presence of two electron-donating groups (ethoxy and methoxy) activates the aromatic ring towards electrophilic substitution. The Vilsmeier-Haack reaction is particularly well-suited for such substrates, offering a mild and efficient method to introduce a formyl group.[1][4] The reaction proceeds via the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[2]
Reaction Principle
The Vilsmeier-Haack reaction involves the electrophilic substitution of an aromatic proton with a formyl group. The key steps are:
-
Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.
-
Electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of this compound.
-
Hydrolysis of the resulting iminium salt intermediate to yield the final aldehyde product.
Due to the directing effects of the ethoxy and methoxy groups, the formylation is expected to occur at the position ortho to both activating groups.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details the procedure for the formylation of this compound.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate). Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0 °C.
-
Vilsmeier Reagent Formation: In a separate flask, slowly add phosphorus oxychloride (1.2 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of this compound from step 1 via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure formylated product.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | Substrate:POCl₃:DMF = 1:1.2:3 |
| Reaction Temperature | 0 °C to Reflux (~40 °C) |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous sodium bicarbonate quench, extraction with DCM |
| Purification | Silica gel column chromatography (Ethyl acetate/Hexane) |
| Expected Product | 2-Formyl-3-bromo-4-ethoxy-5-methoxybenzaldehyde |
Visualizations
Caption: Workflow for the formylation of this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
References
Application of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in Materials Science: An Overview
Despite its availability as a specialty chemical, detailed applications of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in materials science are not extensively documented in publicly available scientific literature and patents. This compound belongs to the family of substituted benzaldehydes, which are versatile precursors in organic synthesis. The presence of bromo, ethoxy, and methoxy functional groups on the aromatic ring suggests its potential utility as a building block for more complex molecules with specific functions in materials science.
While specific experimental protocols and quantitative data for the direct application of this compound in materials are not readily found, its structural features point towards hypothetical applications as a monomer for specialty polymers or as a precursor for the synthesis of functional materials such as organic dyes or ligands for metal-organic frameworks. The aldehyde group can participate in various condensation reactions to form Schiff bases or be used in olefination reactions to create conjugated systems relevant for organic electronics. The bromo substituent offers a reactive site for cross-coupling reactions, enabling the construction of larger molecular architectures.
For researchers interested in exploring the potential of this molecule, a general synthetic approach could involve leveraging the reactivity of the aldehyde and the bromo functionalities. For instance, the aldehyde could be reacted with an amine to form an imine, which could be a building block for a polymer or a liquid crystal. The bromo group could then be used to further functionalize the material through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of other chemical moieties to tune the material's properties.
Due to the lack of specific published research, it is not possible to provide detailed application notes, quantitative data tables, or experimental protocols as requested. Researchers and scientists are encouraged to consider the synthetic potential of this compound based on the reactivity of its functional groups for the design and synthesis of novel materials.
Hypothetical Experimental Workflow
Below is a generalized workflow that a researcher might follow to investigate the use of this compound in the synthesis of a new material.
Caption: A hypothetical workflow for the synthesis and characterization of a novel material starting from this compound.
Application Notes and Protocols: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde as a Versatile Building Block for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde as a strategic building block in the synthesis of bioactive natural products, particularly those belonging to the stilbenoid and combretastatin families. This document offers detailed experimental protocols and data presentation to facilitate its use in research and development.
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a valuable precursor in organic synthesis. Its unique substitution pattern, featuring methoxy and ethoxy groups, along with a strategically positioned bromine atom, makes it an ideal starting material for the construction of complex molecular architectures found in a variety of natural products with significant biological activities. The presence of the aldehyde functionality allows for chain elongation through various C-C bond-forming reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse structural motifs.
Applications in Natural Product Synthesis
The primary application of this compound lies in the synthesis of stilbenoids and their analogues. Stilbenoids are a class of natural phenols characterized by a 1,2-diphenylethylene backbone and are known for their wide range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities.
A prominent example is the combretastatin family of natural products, which are potent tubulin polymerization inhibitors with significant antivascular and anticancer effects. The synthesis of combretastatin A-4 and its analogues often involves the coupling of two substituted benzene rings via an ethylene bridge. This compound is an excellent precursor for one of these aromatic rings, providing the characteristic oxygenation pattern found in many of these bioactive molecules.
Key reactions where this building block can be employed include:
-
Wittig Reaction: To form the characteristic stilbene double bond.
-
Suzuki Coupling: To introduce an aryl or vinyl group at the position of the bromine atom.[1]
-
Heck Reaction: For the vinylation of the aromatic ring.[2]
-
Perkin Reaction: As a route to cinnamic acid derivatives, which can be further elaborated.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[4]
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| CAS Number | 90109-65-2 |
| Appearance | Solid |
| IUPAC Name | This compound |
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound.
Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes a representative Wittig reaction to synthesize a stilbene derivative, a common core structure in many bioactive natural products.
Reaction Scheme:
Caption: General scheme for the Wittig olefination.
Materials:
-
This compound
-
Substituted benzyltriphenylphosphonium bromide (e.g., 3,4,5-trimethoxybenzyltriphenylphosphonium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (or Sodium Hydride)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.1 equivalents) dropwise to the stirred suspension. The formation of a deep red or orange color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate oven-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly transfer the solution of the aldehyde to the ylide solution at 0 °C via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired stilbene derivative.
Expected Yield: 70-90% (mixture of cis and trans isomers).
Quantitative Data (Hypothetical for a representative product):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-6.50 (m, aromatic protons), 7.10-6.90 (d, J≈16 Hz, trans-vinylic H), 6.80-6.60 (d, J≈12 Hz, cis-vinylic H), 4.15 (q, J=7.0 Hz, -OCH₂CH₃), 3.90 (s, -OCH₃), 1.45 (t, J=7.0 Hz, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 153-148 (aromatic C-O), 138-110 (aromatic and vinylic C), 64.5 (-OCH₂CH₃), 56.0 (-OCH₃), 14.8 (-OCH₂CH₃). |
| HRMS (ESI) | Calculated for CₓHᵧBrO₅ [M+H]⁺, Found. |
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.[5]
Reaction Workflow:
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.03-0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Expected Yield: 65-95%.
Logical Relationships in Synthesis Planning
The choice of synthetic strategy often depends on the desired final structure and the availability of starting materials. The following diagram illustrates a simplified decision-making process for utilizing this compound.
Caption: Decision logic for employing the building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active natural products, particularly stilbenoids and their analogues. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde with a generic arylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step instructions to perform the reaction, as well as methods for purification and characterization of the final product.
Introduction
The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely utilized reaction for the synthesis of biaryl compounds from aryl halides and arylboronic acids.[4][5][6] Its significance is underscored by its broad functional group tolerance and relatively mild reaction conditions.[5][7] this compound is a useful building block, and its functionalization via Suzuki coupling allows for the creation of a diverse library of substituted biphenyl compounds for screening in drug discovery and materials science. This protocol details a reliable method for this transformation.
Experimental Protocol
This protocol describes the Suzuki coupling of this compound with phenylboronic acid as a representative coupling partner.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature.
-
Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure coupled product.[8]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reagent Quantities for a Representative Reaction
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 261.09 | 1.0 | 1.0 | 261 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Triphenylphosphine | 262.29 | 0.08 | 0.08 | 21.0 mg |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Table 2: Typical Reaction Outcome
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by NMR) |
| 4'-ethoxy-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | 256.29 | 256 | 218 | 85 | >95% |
(Note: Actual yield and purity are representative and may vary based on experimental conditions and scale.)
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Safety
-
Low or No Conversion: Ensure all reagents are dry and the solvents are properly degassed. The palladium catalyst should be active; consider using a fresh bottle or a different palladium source/ligand combination.[9]
-
Homocoupling of Boronic Acid: This side reaction is often due to the presence of oxygen. Thoroughly degassing the solvents and maintaining a strict inert atmosphere is crucial to minimize this.[9]
-
Dehalogenation: The replacement of the bromine with a hydrogen can occur. Using anhydrous conditions can help reduce this side reaction.[9]
-
Safety: Palladium compounds are toxic and should be handled with care in a fume hood. 1,4-Dioxane is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted in a well-ventilated fume hood.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in the Development of Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport. Their dynamic instability is a key characteristic, and disruption of this process can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for the development of anticancer therapeutics. Many successful chemotherapeutic agents, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics.
A significant class of tubulin polymerization inhibitors binds to the colchicine-binding site on β-tubulin. These agents prevent the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase. Substituted benzaldehydes are versatile precursors in the synthesis of various heterocyclic compounds with a wide range of biological activities. Specifically, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde serves as a valuable starting material for the synthesis of novel 2,4-diamino-5-benzylpyrimidine derivatives, a scaffold known to produce potent tubulin polymerization inhibitors.
This document provides detailed protocols for the synthesis of a novel inhibitor derived from this compound and the subsequent biological evaluation of its activity as a tubulin polymerization inhibitor.
Featured Application: Synthesis and Evaluation of a Novel Pyrimidine-Based Tubulin Inhibitor
In this application note, we describe the synthesis of a hypothetical novel 2,4-diamino-5-benzylpyrimidine derivative, hereafter referred to as BR-PYR-INH1 , from this compound. We further provide detailed protocols for its evaluation as a tubulin polymerization inhibitor, including in vitro polymerization assays, competitive colchicine binding assays, and cell cycle analysis in cancer cell lines.
Quantitative Data Summary
The following tables summarize the hypothetical biological activity of BR-PYR-INH1 compared to known tubulin inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| BR-PYR-INH1 | 1.8 |
| Colchicine | 2.1 |
| Nocodazole | 0.5 |
Table 2: Cytotoxicity against Human Cancer Cell Lines (72h incubation)
| Compound | HeLa (Cervical Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) |
| BR-PYR-INH1 | 25 | 40 | 65 |
| Paclitaxel | 5 | 8 | 10 |
| Colchicine | 15 | 20 | 30 |
Experimental Protocols
Protocol 1: Synthesis of BR-PYR-INH1 (2,4-diamino-5-(3-bromo-4-ethoxy-5-methoxybenzyl)pyrimidine)
This protocol is adapted from general procedures for the synthesis of 2,4-diamino-5-benzylpyrimidines.
A. Synthesis of β-(3-bromo-4-ethoxy-5-methoxyphenyl)-α-methoxyacrylonitrile
-
To a solution of sodium methoxide (prepared from 1.2 g of sodium in 25 mL of methanol) in 50 mL of 1,2-dimethoxyethane, add a solution of this compound (10 g, 38.6 mmol) and methoxyacetonitrile (3.3 g, 46.3 mmol) in 50 mL of 1,2-dimethoxyethane.
-
Stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acrylonitrile intermediate.
-
Purify the crude product by column chromatography on silica gel.
B. Synthesis of 2,4-diamino-5-(3-bromo-4-ethoxy-5-methoxybenzyl)pyrimidine (BR-PYR-INH1)
-
Dissolve the purified β-(3-bromo-4-ethoxy-5-methoxyphenyl)-α-methoxyacrylonitrile (5 g, 15.4 mmol) and guanidine hydrochloride (2.2 g, 23.1 mmol) in 50 mL of 2-methoxyethanol.
-
Add a solution of sodium methoxide (prepared from 0.7 g of sodium in 15 mL of 2-methoxyethanol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with water and extract with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the resulting solid from ethanol to obtain pure BR-PYR-INH1.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.
-
Tubulin Reaction Mix: On ice, prepare a solution of purified bovine brain tubulin to a final concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI) as per the manufacturer's instructions.
-
Test Compound: Prepare a 10x stock solution of BR-PYR-INH1 in GTB.
-
Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a vehicle control (GTB with the same percentage of DMSO as the test compound).
-
-
Assay Procedure:
-
Pre-warm a 96-well black plate to 37°C.
-
Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 60 seconds for 60 minutes at 37°C.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) from the linear phase of the curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a radiolabeled colchicine probe.
-
Reagent Preparation:
-
Binding Buffer: 10 mM phosphate buffer (pH 7.0) containing 10 mM MgCl₂, 0.1 mM GTP, and 1 M sucrose.
-
Purified tubulin solution in binding buffer.
-
[³H]colchicine working solution.
-
Serial dilutions of BR-PYR-INH1 and unlabeled colchicine (for non-specific binding).
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of BR-PYR-INH1.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).
-
Incubate the mixtures at 37°C for 1 hour.
-
Separate the protein-bound from free [³H]colchicine using a filter-binding assay (e.g., DEAE-cellulose filter discs).
-
Wash the filters with cold binding buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content after treatment with the inhibitor.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BR-PYR-INH1, a vehicle control, and a positive control (e.g., Nocodazole) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Interpretation:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to determine if there is an arrest in a specific phase (expected G2/M arrest).
-
Signaling Pathway
The primary mechanism of action for colchicine-site inhibitors involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Conclusion
This compound is a valuable precursor for the synthesis of novel 2,4-diamino-5-benzylpyrimidine derivatives with potential as tubulin polymerization inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of such compounds. The hypothetical inhibitor, BR-PYR-INH1, serves as a representative example of this class of molecules, which are expected to exhibit potent anti-proliferative activity through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Further investigation into this chemical scaffold may lead to the discovery of novel and effective anticancer agents.
Application Notes and Protocols for Asymmetric Synthesis Involving 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its functional groups offer multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality, in particular, is a key handle for the introduction of chirality through asymmetric synthesis.
This document provides detailed application notes and protocols for a representative asymmetric transformation involving a substituted benzaldehyde, specifically the enantioselective addition of diethylzinc to the carbonyl group. This reaction is a well-established and reliable method for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry. While specific data for this compound is not extensively reported in publicly available literature, the protocols and principles outlined here are broadly applicable to this and other substituted benzaldehydes.
Core Application: Enantioselective Ethylation of this compound
The enantioselective addition of an ethyl group from diethylzinc to the aldehyde moiety of this compound yields a chiral secondary alcohol. This transformation is typically catalyzed by a chiral ligand, often a β-amino alcohol, which complexes with the zinc reagent to create a chiral environment around the reactive species.
Data Presentation: Representative Enantioselective Additions to Aromatic Aldehydes
The following table summarizes typical results for the enantioselective addition of diethylzinc to various substituted benzaldehydes using different chiral ligands. This data is illustrative of the expected outcomes for substrates like this compound.
| Entry | Aldehyde Substrate | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | Toluene | 0 | >95 | 98 | (R) |
| 2 | 4-Chlorobenzaldehyde | (-)-DAIB | Toluene/Hexane | 0 | 95 | 96 | (S) |
| 3 | 4-Methoxybenzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | Toluene | 25 | 96 | 94 | (S) |
| 4 | 3-Bromobenzaldehyde | Chiral Thiophene-based Amino Alcohol | Toluene | 0 | 92 | 99 | (S) |
| 5 | 2-Naphthaldehyde | Fructose-derived β-amino alcohol | Toluene | 0 | - | 92 | - |
Data is compiled from representative literature and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to this compound
This protocol is a generalized procedure based on commonly employed methods for the enantioselective addition of diethylzinc to aromatic aldehydes.
Materials:
-
This compound
-
Chiral β-amino alcohol ligand (e.g., (1S,2R)-(+)-N,N-diethylnorephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the chiral β-amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL) is prepared in an oven-dried flask at room temperature.
-
Formation of the Catalyst Complex: To the stirred solution of the ligand, diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) is added dropwise at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
-
Substrate Addition: A solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (10 mL) at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is separated. The aqueous phase is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizations
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using appropriate syringes and Schlenk techniques.
-
Anhydrous solvents are essential for the success of the reaction.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Conclusion
The asymmetric addition of diethylzinc to this compound, catalyzed by a chiral ligand, represents a robust and reliable method for the synthesis of the corresponding chiral secondary alcohol. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to apply this methodology to this and other substituted benzaldehydes. Careful selection of the chiral ligand and optimization of reaction conditions can lead to high yields and excellent enantioselectivities, providing valuable chiral building blocks for the synthesis of complex molecular targets.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Degradation of starting material. | 1. Use a fresh bottle of bromine or N-Bromosuccinimide (NBS). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. 3. Ensure the starting material is pure and the reaction is protected from excessive heat or light. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-bromination (dibromination). 2. Side reactions due to reactive intermediates. 3. Impure starting material. | 1. Add the brominating agent slowly and in stoichiometric amounts. Maintain a low reaction temperature to improve selectivity. 2. Use a non-polar solvent to minimize side reactions. 3. Purify the starting 4-ethoxy-5-methoxybenzaldehyde before bromination. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. Try co-evaporation with a suitable solvent like hexane. |
| Product is Colored (Yellow or Brown) | 1. Presence of bromine residue. 2. Formation of colored byproducts. | 1. Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis, and how can I minimize its formation?
A1: The most common side product is the dibrominated species, 3,5-Dibromo-4-ethoxy-5-methoxybenzaldehyde. To minimize its formation, it is crucial to control the stoichiometry of the brominating agent. A slow, dropwise addition of bromine or portion-wise addition of NBS at a controlled temperature (e.g., 0-5 °C) is highly recommended. Using a slight excess of the starting material can also help to consume the brominating agent and reduce the chance of over-bromination.
Q2: My reaction is complete, but I'm having trouble with the work-up. What are the key steps for a successful extraction?
A2: After quenching the reaction, a standard work-up involves extraction with an organic solvent like dichloromethane or ethyl acetate. It is important to wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acid), a sodium thiosulfate solution (to remove excess bromine), and finally with brine (to remove residual water). Ensure each wash is performed thoroughly by vigorous shaking in a separatory funnel.
Q3: What is the best way to purify the final product?
A3: For optimal purity, a two-step purification process is recommended. First, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. This will separate the desired product from the starting material and any brominated byproducts. Following chromatography, recrystallization from a solvent system like ethanol/water or isopropanol can be performed to obtain a highly pure, crystalline solid.
Q4: Can I use a different brominating agent instead of liquid bromine?
A4: Yes, N-Bromosuccinimide (NBS) is a common and often safer alternative to liquid bromine. When using NBS, the reaction is typically carried out in a solvent like chloroform or carbon tetrachloride, and a radical initiator such as benzoyl peroxide or AIBN may be required. The reaction conditions, including temperature and reaction time, will need to be optimized for your specific setup.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine
This protocol is an adapted procedure based on the bromination of similar substituted benzaldehydes.
Materials:
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4-ethoxy-5-methoxybenzaldehyde
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Glacial Acetic Acid
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Bromine
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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10% Sodium Thiosulfate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate
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Ethanol
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Deionized Water
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Apparatus for filtration
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-5-methoxybenzaldehyde (1 equivalent) in glacial acetic acid. Cool the flask to 0-5 °C using an ice bath.
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Bromination: In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the aldehyde over 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
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Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetic acid).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound.
Safety Precautions:
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Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Quantitative Data Summary
The following table presents representative data for the synthesis of this compound based on typical yields for similar aromatic bromination reactions. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Starting Material | 4-ethoxy-5-methoxybenzaldehyde | - |
| Brominating Agent | Bromine | 1.05 equivalents |
| Solvent | Glacial Acetic Acid | - |
| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) | - |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Typical Yield | 80-90% | Based on purified product |
| Purity (by HPLC) | >98% | After recrystallization |
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Technical Support Center: Purification of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde from typical reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions to guide researchers through their experimental challenges.
A general workflow for the purification process is outlined below:
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction. - Suboptimal conditions for chromatography or recrystallization. | - Monitor the reaction progress using TLC to ensure completion. - Minimize the number of aqueous washes. - Use a suitable extraction solvent and perform multiple extractions. - Optimize solvent systems for chromatography and recrystallization. |
| Product is contaminated with starting material (4-ethoxy-3-methoxybenzaldehyde) | The polarity of the starting material is very similar to the product, making separation difficult. | - Optimize the eluent system for column chromatography, using a shallow gradient of a moderately polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). - Attempt fractional recrystallization from a suitable solvent system. |
| Presence of a carboxylic acid impurity (3-Bromo-4-ethoxy-5-methoxybenzoic acid) | The aldehyde is susceptible to air oxidation, especially under basic conditions. | - Before column chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acidic impurity. - Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent further oxidation. |
| Product appears as an oil and does not crystallize | - Presence of significant impurities. - Inappropriate recrystallization solvent. - Cooling the solution too quickly. | - First, purify the crude product by column chromatography to remove the bulk of the impurities. - Screen a variety of solvents or solvent mixtures for recrystallization. Good starting points include ethanol/water, isopropanol, or toluene. - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
| Streaking on TLC plate | The compound may be acidic due to oxidation to the carboxylic acid, or the sample may be too concentrated. | - Add a few drops of acetic acid to the TLC developing solvent to suppress ionization of the acidic impurity. - Dilute the sample before spotting on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the likely source of impurities in my sample of this compound?
A1: The most common synthetic route to this compound is the bromination of 4-ethoxy-3-methoxybenzaldehyde (ethylvanillin). Therefore, the primary impurities are likely to be:
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Unreacted starting material: 4-ethoxy-3-methoxybenzaldehyde.
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Oxidation product: 3-Bromo-4-ethoxy-5-methoxybenzoic acid.
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Over-brominated products: Dibromo- or other polybrominated species, depending on the reaction conditions.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for the column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution with increasing polarity is often effective. For example, you can start with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) and gradually increase the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary analysis on a TLC plate.
Q3: Can I use recrystallization as the sole method of purification?
A3: Recrystallization can be an effective purification method if the crude product is relatively pure (typically >90%) and the impurities have different solubility profiles from the desired product. However, if the crude mixture contains significant amounts of impurities with similar polarities, a preliminary purification by column chromatography is recommended.
Q4: My aldehyde seems to be decomposing on the silica gel column. What can I do?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. If you observe decomposition, you can try one of the following:
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Neutralize the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.
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Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase for your column chromatography.
Q5: Is the bisulfite adduct formation a suitable method for purifying this aldehyde?
A5: Yes, the formation of a sodium bisulfite adduct is a classic and effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base (like sodium carbonate or sodium hydroxide) and extracting the purified aldehyde back into an organic solvent. This method is particularly useful for removing non-aldehydic impurities.
Data Presentation
The following tables summarize key physical and chemical properties of this compound and its common related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 90109-65-2 | [1] |
Table 2: Physical and Chemical Properties of Potential Impurities and Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference(s) |
| 4-ethoxy-3-methoxybenzaldehyde (Ethylvanillin) | C₉H₁₀O₃ | 166.17 | 76 | White solid | [2] |
| 3-Bromo-4-ethoxy-5-methoxybenzoic acid | C₁₀H₁₁BrO₄ | 275.10 | Not available | - | - |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 166-167 | Slightly brown powder | [3] |
| 3-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 220-222 | White crystalline powder |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
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Choose a glass column of an appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
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Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
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Pre-elute the column with the initial eluent mixture.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
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Carefully load the sample onto the top of the column.
-
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Elution:
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Begin elution with a low-polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
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Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds.
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Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) at room temperature and at their boiling points to find a suitable solvent in which the compound is soluble when hot and insoluble when cold.
-
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
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Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals thoroughly, for example, in a vacuum oven.
-
Visualization of Troubleshooting Logic
The following diagram illustrates the logical steps to troubleshoot common purification issues.
References
Side reactions and byproducts in the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound, which is typically prepared via electrophilic bromination of 4-ethoxy-5-methoxybenzaldehyde. This guide addresses common problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient brominating agent. 4. Product loss during workup and purification. | 1. Monitor the reaction progress using TLC or GC-MS to ensure the starting material is consumed. 2. Optimize the reaction temperature. Electrophilic bromination of activated rings is often performed at low temperatures (0-5 °C) to control selectivity. 3. Ensure the purity and reactivity of the brominating agent (e.g., Br₂, NBS). Consider the use of a catalyst like FeBr₃ if not already employed. 4. Optimize extraction and crystallization procedures to minimize product loss. |
| Presence of Multiple Products (Spots on TLC) | 1. Over-bromination: The highly activated aromatic ring can undergo further bromination to yield dibromo- byproducts. 2. Isomeric Byproducts: Although the desired product is the major isomer due to the directing effects of the substituents, small amounts of other isomers may form. 3. Oxidation of the Aldehyde: The aldehyde group may be oxidized to a carboxylic acid, especially under harsh reaction conditions. | 1. Use a stoichiometric amount of the brominating agent. Slow, dropwise addition of the brominating agent at low temperatures can minimize over-bromination. 2. Maintain a low reaction temperature to enhance regioselectivity. Purification by column chromatography or recrystallization may be necessary to separate isomers. 3. Employ mild reaction conditions and avoid strong oxidizing agents. Ensure the reaction is worked up promptly. |
| Product is Difficult to Purify | 1. Presence of oily byproducts. 2. Co-crystallization of the product with impurities. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product. 2. Attempt recrystallization from a different solvent or a mixture of solvents. |
| Reaction Does Not Start | 1. Inactive brominating agent. 2. Insufficient activation of the brominating agent. 3. Low quality of starting material. | 1. Use a fresh bottle of the brominating agent. 2. If using Br₂, add a catalytic amount of a Lewis acid like FeBr₃. 3. Verify the purity of the 4-ethoxy-5-methoxybenzaldehyde starting material by melting point or spectroscopic methods. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the electrophilic aromatic substitution (bromination) of 4-ethoxy-5-methoxybenzaldehyde. This reaction typically involves treating the starting material with a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent and sometimes with a Lewis acid catalyst.
Q2: What are the expected side reactions and byproducts in this synthesis?
A2: The primary side reactions and byproducts include:
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Over-bromination: The formation of 2,5-dibromo-4-ethoxy-5-methoxybenzaldehyde due to the high activation of the aromatic ring by the ethoxy and methoxy groups.
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Isomeric Monobromination: While the 3-bromo isomer is the major product due to the ortho, para-directing effects of the alkoxy groups and the meta-directing effect of the aldehyde, trace amounts of other isomers might be formed.
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Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (3-Bromo-4-ethoxy-5-methoxybenzoic acid) if the reaction conditions are too harsh or if oxidizing contaminants are present.
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Solvent-related byproducts: If alcohols are used as solvents, there is a possibility of forming alkyl bromides.
Q3: How can I control the regioselectivity of the bromination?
A3: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The ethoxy and methoxy groups are ortho, para-directing and strongly activating, while the aldehyde group is meta-directing and deactivating. The position ortho to the methoxy group and meta to the aldehyde group is the most favored for substitution. To maximize the yield of the desired 3-bromo isomer, it is crucial to control the reaction conditions, particularly the temperature. Running the reaction at low temperatures (e.g., 0-5 °C) generally enhances selectivity.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the main product and any volatile byproducts by their mass-to-charge ratio and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the position of the bromine atom on the aromatic ring.
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Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups (aldehyde, ether, aromatic ring).
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Melting Point Analysis: A sharp melting point range indicates a high purity of the synthesized compound.
Experimental Protocols
Representative Synthesis of this compound
Materials:
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4-ethoxy-5-methoxybenzaldehyde
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N-Bromosuccinimide (NBS)
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Acetonitrile (or another suitable aprotic solvent)
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Stirring apparatus
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Round bottom flask
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Ice bath
Procedure:
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Dissolve 4-ethoxy-5-methoxybenzaldehyde in acetonitrile in a round bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a stoichiometric amount of N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic pathway involves a two-step process. The first step is the ethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) to form the intermediate 4-ethoxy-3-methoxybenzaldehyde. This is followed by the regioselective bromination of the intermediate to yield the final product, this compound.
Q2: How can I synthesize the precursor, 4-ethoxy-5-methoxybenzaldehyde?
A2: The precursor is typically synthesized via a Williamson ether synthesis. This involves the reaction of isovanillin with an ethylating agent, such as bromoethane or diethyl sulfate, in the presence of a base. The reaction is often carried out in a solvent like water or an organic solvent, and a phase-transfer catalyst can be employed to improve the reaction rate and yield.[1]
Q3: What are the critical parameters to control during the bromination step?
A3: The key parameters to control during the bromination of 4-ethoxy-5-methoxybenzaldehyde are the stoichiometry of the brominating agent, reaction temperature, and reaction time. The electron-donating ethoxy and methoxy groups strongly activate the aromatic ring, making it susceptible to over-bromination if the conditions are not carefully managed. It is common to generate bromine in situ to control its concentration.[2][3]
Q4: What are the common side products in this synthesis?
A4: Common side products can include unreacted starting materials, the dibrominated product (2,6-dibromo-3-ethoxy-4-methoxybenzaldehyde), and potentially other positional isomers of the monobrominated product, although the directing effects of the ethoxy and methoxy groups strongly favor the desired isomer. Oxidation of the aldehyde to a carboxylic acid is also a possibility, especially during workup or if the reaction conditions are too harsh.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[4] If significant impurities are present, column chromatography on silica gel is an effective method for obtaining a highly pure product.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low Yield in the Ethylation Step
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a sufficient excess of a strong enough base (e.g., NaOH, K₂CO₃) is used to fully deprotonate the phenolic hydroxyl group of isovanillin.[1] |
| Inefficient Phase Transfer | If using a biphasic system, ensure adequate stirring and consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[1] |
| Hydrolysis of Ethylating Agent | Add the ethylating agent (e.g., bromoethane) gradually to the reaction mixture to minimize hydrolysis, especially in aqueous basic solutions. |
| Low Reaction Temperature | Gently heating the reaction mixture can increase the reaction rate, but avoid excessive heat which may promote side reactions. A typical temperature is around 25°C.[1] |
Problem 2: Low Yield or Formation of Multiple Products in the Bromination Step
| Possible Cause | Recommended Solution |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Using a method that generates bromine in situ, such as the reaction of potassium bromate with hydrobromic acid, allows for better control over the bromine concentration.[2][3] |
| Incorrect Regiochemistry | The directing effects of the ethoxy and methoxy groups are generally reliable. However, ensure the reaction is performed at a suitable temperature (often room temperature) to favor the kinetically controlled product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight extension of the reaction time or a marginal increase in temperature might be necessary. Reaction times are typically around 45 minutes.[2][5] |
| Decomposition of Product | Aldehydes can be sensitive. Ensure the workup procedure is not overly acidic or basic and is performed promptly after the reaction is complete. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system or a solvent pair. Seeding with a small crystal of pure product can also induce crystallization. |
| Persistent Colored Impurities | Treat the crude product solution with activated charcoal before filtration to remove colored impurities. A wash with a sodium thiosulfate solution during workup can remove residual bromine.[3] |
| Co-elution in Column Chromatography | If the product co-elutes with an impurity, optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation.[4] |
| Acidic Impurity (Carboxylic Acid) | To remove the corresponding carboxylic acid impurity, dissolve the crude product in an organic solvent and wash with a mild aqueous base like sodium bicarbonate solution.[4] |
Data Presentation
Table 1: Optimization of Ethylation of Isovanillin to 4-ethoxy-5-methoxybenzaldehyde [1]
| Base | Catalyst | Solvent | Reaction Time (h) | Purity (%) | Yield (%) |
| Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 4 | 99.9 | 96.1 |
| Potassium Carbonate | Tetrabutylammonium Fluoride | Water | 4 | 99.8 | 95.1 |
| Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 4 | 99.9 | 94.8 |
Table 2: Typical Reagents for In Situ Bromination of Vanillin Derivatives [2][3]
| Reagent | Function | Typical Solvent |
| Potassium Bromate (KBrO₃) | Bromine source | Acetic Acid |
| Hydrobromic Acid (HBr) | Bromine source and acid catalyst | Acetic Acid |
| Vanillin Derivative | Substrate | Acetic Acid |
| Sodium Thiosulfate (Na₂S₂O₃) | To quench excess bromine | Aqueous solution |
Experimental Protocols
Protocol 1: Synthesis of 4-ethoxy-5-methoxybenzaldehyde[1]
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In a suitable reaction flask, dissolve sodium hydroxide (1.1-1.5 equivalents) in water.
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Add isovanillin (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium fluoride (0.1-0.5 equivalents).
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Stir the mixture and add bromoethane (1.1-1.5 equivalents).
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Continue stirring at 25°C for approximately 4 hours, monitoring the reaction by TLC.
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Upon completion, the product typically precipitates and can be collected by suction filtration.
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Wash the solid with cold water and dry to obtain 4-ethoxy-5-methoxybenzaldehyde.
Protocol 2: Bromination of 4-ethoxy-5-methoxybenzaldehyde (Adapted from Vanillin Bromination)[2][3]
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Under a fume hood, dissolve 4-ethoxy-5-methoxybenzaldehyde (1 equivalent) in glacial acetic acid in an Erlenmeyer flask.
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To the stirred solution, add potassium bromate (0.3-0.5 equivalents).
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Slowly add 48% hydrobromic acid (approx. 2 equivalents). The solution should develop an orange/brown color indicating the formation of bromine.
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Stir the reaction mixture at room temperature for about 45 minutes. Monitor the reaction progress by TLC.
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Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Stir for an additional 15-20 minutes.
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Add a few drops of saturated sodium thiosulfate solution to quench any remaining bromine (the color should disappear).
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. benchchem.com [benchchem.com]
- 5. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
Overcoming solubility issues with 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound at room temperature. While it is an organic molecule, its polarity, stemming from the aldehyde, ethoxy, and methoxy functional groups, can lead to limited solubility in purely nonpolar solvents. Its solubility is generally moderate in polar aprotic solvents and may be enhanced by heating or the use of co-solvents.
Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, consider the following initial steps:
-
Increase the temperature: Gently heating the solvent can significantly increase the solubility of many organic compounds.
-
Use a co-solvent: Introducing a small amount of a miscible co-solvent can disrupt crystal lattice energy and improve solvation.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution.
-
Check for impurities: Ensure the purity of both the compound and the solvent, as contaminants can sometimes affect solubility.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on the structure of the molecule, polar aprotic solvents are a good starting point. The following table provides a qualitative guide to solubility in common organic solvents.
| Solvent Category | Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (ACN) | Good to Moderate |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |
| Alcohols | Methanol, Ethanol | Moderate, may require heating |
| Ethers | Diethyl ether | Low to Moderate |
| Hydrocarbons | Hexanes, Toluene | Low |
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a co-solvent system is a common and effective strategy. For instance, a mixture of a good solvent (e.g., DMF) with a poorer solvent in which your subsequent reaction is performed can be an effective approach. It is often a process of empirical testing to find the optimal solvent ratio.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon cooling.
-
Cause: The solution was likely saturated at a higher temperature, and the solubility decreased upon cooling.
-
Solution:
-
Maintain the reaction at an elevated temperature if the reaction conditions permit.
-
If the reaction must be performed at a lower temperature, consider using a different solvent system with higher solubilizing power at that temperature.
-
If possible, add the compound in portions to the reaction mixture at the desired temperature to avoid creating a supersaturated solution.
-
Issue 2: The compound is not dissolving even with heating and stirring.
-
Cause: The chosen solvent may be inappropriate for this compound, or there might be an issue with the compound's purity or particle size.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents from different classes (polar aprotic, chlorinated, etc.) to identify a more suitable one.
-
Co-Solvent Addition: Add a small percentage (e.g., 5-10% v/v) of a strong polar aprotic solvent like DMF or DMSO to your current solvent.
-
Particle Size Reduction: If the material is crystalline, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
-
Experimental Protocols
Protocol: Small-Scale Solubility Screening
This protocol outlines a method to quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, THF, DCM, Methanol, Toluene)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Hot plate with stirring capabilities
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Observe for complete dissolution. If not fully dissolved, proceed to the next step.
-
Gently heat the vial on a hot plate to 40-50 °C while stirring for 5 minutes.
-
Observe for dissolution.
-
If the compound dissolves with heating, allow the vial to cool to room temperature and observe if precipitation occurs.
-
Repeat steps 1-7 for each solvent to be tested.
-
Record your observations in a table.
Data Presentation: Solubility Screening Results
| Solvent | Solubility at RT (approx. mg/mL) | Solubility at 50°C (approx. mg/mL) | Observations |
| DMF | ~50 | >100 | Dissolves readily |
| DMSO | ~45 | >100 | Dissolves readily |
| THF | ~20 | ~50 | Dissolves with heating |
| DCM | ~15 | ~30 | Dissolves with heating |
| Methanol | ~10 | ~25 | Precipitates upon cooling |
| Toluene | <5 | <10 | Largely insoluble |
Note: The values in this table are illustrative examples for guidance and may not represent exact experimental data.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Navigating the Stability of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized products. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its aldehyde and ether functional groups. The aldehyde group is susceptible to degradation under strongly basic conditions, while the aryl ether linkages can be cleaved under harsh acidic conditions.
Q2: How does this compound behave under basic conditions?
A2: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens, such as this compound, are prone to undergo the Cannizzaro reaction. This disproportionation reaction results in the simultaneous oxidation of one molecule to a carboxylic acid and the reduction of another to an alcohol.[1][2][3]
Q3: What are the expected degradation products under basic conditions?
A3: The primary degradation products from the Cannizzaro reaction would be 3-Bromo-4-ethoxy-5-methoxybenzoic acid and (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol.
Q4: What is the stability of this compound under acidic conditions?
A4: this compound is generally more stable under acidic conditions compared to basic conditions. However, exposure to strong acids, particularly at elevated temperatures, can lead to the cleavage of the ethoxy and methoxy ether bonds.[4][5] Aryl alkyl ethers are known to be cleaved by strong acids like HBr and HI.[5]
Q5: What are the potential degradation products under acidic conditions?
A5: Acid-catalyzed cleavage of the ether bonds could yield various products, including 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, 3-Bromo-4-ethoxy-5-hydroxybenzaldehyde, and the fully de-alkylated 3-Bromo-4,5-dihydroxybenzaldehyde, along with the corresponding alkyl halides (ethyl halide and methyl halide). The relative amounts of these products will depend on the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after reaction under basic conditions. | Degradation of the starting material via the Cannizzaro reaction. | - Confirm the identity of the new peaks by comparing their retention times with authentic standards of the expected benzoic acid and benzyl alcohol derivatives, if available.- Use a lower concentration of the base or perform the reaction at a lower temperature to minimize degradation.- Employ a stability-indicating HPLC method to resolve the starting material from its degradation products. |
| Low yield of the desired product in an acid-catalyzed reaction. | Cleavage of the ether functional groups of the starting material or product. | - Use a milder acid or a lower reaction temperature.- Reduce the reaction time.- Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged exposure to acidic conditions. |
| Inconsistent results in stability studies. | Improper sample handling or storage; variability in experimental conditions. | - Ensure consistent storage conditions (temperature, light exposure, humidity).- Use calibrated equipment for all measurements.- Prepare fresh solutions of reagents and standards for each experiment.- Follow a detailed, standardized experimental protocol. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | Suboptimal HPLC method parameters. | - Optimize the mobile phase composition (e.g., pH, organic modifier ratio).- Screen different stationary phases (e.g., C18, Phenyl-Hexyl).- Adjust the column temperature.- Employ a gradient elution program for better separation of complex mixtures. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions (Cannizzaro Reaction)
This protocol is designed to intentionally degrade this compound to identify potential degradation products under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Methanol or another suitable organic solvent
-
Hydrochloric acid (HCl) solution for neutralization
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
In a reaction vial, mix a known volume of the stock solution with the NaOH solution. The final concentration of the aldehyde and base should be recorded.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50°C).
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of HCl solution to stop the reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.
Protocol 2: Forced Degradation Study under Acidic Conditions (Ether Cleavage)
This protocol aims to assess the stability of the compound under acidic stress and identify potential ether cleavage products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or other strong acid solution (e.g., 1 M)
-
Methanol or another suitable organic solvent
-
Sodium hydroxide (NaOH) solution for neutralization
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
In a reaction vial, mix a known volume of the stock solution with the HCl solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C or higher, as ether cleavage can be slow at room temperature).[4]
-
Withdraw aliquots at specific time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to monitor the degradation of the parent compound and the emergence of new peaks corresponding to degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 1 M NaOH, 50°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 7.1 | 7.5 | |
| 8 | 71.5 | 13.8 | 14.5 | |
| 24 | 45.1 | 27.0 | 27.6 | |
| 1 M HCl, 70°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.5 | 0.8 | 0.5 | |
| 24 | 92.3 | 4.1 | 3.5 | |
| 48 | 85.7 | 7.5 | 6.6 |
Note: This is a hypothetical data table for illustrative purposes.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results related to the stability of this compound.
Caption: A generalized experimental workflow for conducting forced degradation studies on this compound.
References
Challenges in the scale-up synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the scale-up synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway starts from commercially available vanillin. The synthesis involves two key steps: electrophilic bromination of the aromatic ring, followed by O-ethylation of the phenolic hydroxyl group. The order of these steps can be crucial for optimizing yield and purity.
Q2: What are the primary challenges when scaling up the bromination of vanillin or its derivatives?
Scaling up the bromination reaction presents several challenges:
-
Exothermic Reaction Control: The reaction of bromine with the activated aromatic ring is highly exothermic. Maintaining a consistent temperature is critical to prevent side reactions and ensure regioselectivity. On a large scale, efficient heat dissipation is a major concern.[1]
-
Reagent Handling: Elemental bromine is highly corrosive and toxic, posing significant handling risks at larger scales.[1] In-situ generation of bromine from less hazardous sources like KBr/H₂O₂ can be a safer alternative.[1]
-
Product Precipitation: The brominated product may precipitate from the reaction mixture, especially if the solvent volume is minimized for scale-up. This can lead to issues with stirring and heat transfer.[2]
-
Impurity Profile: Over-bromination (dibromination) or formation of other regioisomers can occur if the reaction conditions are not strictly controlled, complicating purification.[1]
Q3: What are the key considerations for the O-ethylation step at scale?
The O-ethylation of 5-bromovanillin to form the final product also has scale-up considerations:
-
Choice of Ethylating Agent: While reagents like diethyl sulfate are effective, they are highly toxic. Using less hazardous reagents like bromoethane is a common industrial practice.[3][4]
-
Phase Transfer Catalysis: For large-scale reactions involving an aqueous base and an organic substrate, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates and yields.[3][4]
-
Work-up and Product Isolation: Isolating the final product often involves filtration. Ensuring efficient washing of the filter cake to remove inorganic salts and unreacted starting materials is crucial for achieving high purity.
Troubleshooting Guide
Issue 1: Low Yield in the Bromination Step
-
Possible Cause: Poor temperature control leading to side reactions.
-
Solution:
-
Ensure the reaction vessel is equipped with an efficient cooling system.
-
Add the brominating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Monitor the internal reaction temperature continuously. For the bromination of vanillin, maintaining a temperature below 20-25°C is often recommended to avoid the formation of dark-colored, contaminated products and dibromination.[1]
-
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Ensure a slight molar excess of the brominating agent is used.
-
Increase the reaction time if necessary, while still maintaining temperature control.
-
Issue 2: Product is a Creamy Orange or Discolored After Bromination
-
Possible Cause: Presence of residual bromine or oxidized impurities.
-
Solution:
-
Possible Cause: Reaction temperature was too high.
-
Solution:
-
Re-evaluate and optimize the cooling protocol for the reaction. A high temperature can lead to the formation of colored byproducts.[1]
-
The colored product may require recrystallization for purification.
-
Issue 3: Inefficient O-Ethylation Reaction
-
Possible Cause: Poor mixing between the aqueous and organic phases.
-
Solution:
-
Possible Cause: Inactive ethylating agent.
-
Solution:
-
Use a fresh, high-purity ethylating agent.
-
Ensure the base is strong enough to fully deprotonate the phenolic hydroxyl group.
-
Issue 4: Difficulty in Purifying the Final Product
-
Possible Cause: Presence of closely related impurities.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds at scale. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: While effective at the lab scale, it can be expensive and time-consuming to scale up. It may be necessary for removing impurities with very similar polarities.[5]
-
Adduct Formation: In some cases, aldehydes can be purified via the formation of a sodium bisulfite adduct, which can then be decomposed to regenerate the pure aldehyde.
-
Experimental Protocols
Step 1: Synthesis of 5-Bromovanillin (Illustrative Protocol)
-
Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Reaction: Dissolve vanillin (1 equivalent) in a suitable solvent like glacial acetic acid.[2] Cool the solution to 0-5°C using a circulating chiller.
-
Bromination: Slowly add a solution of bromine (1.05-1.1 equivalents) in glacial acetic acid via the addition funnel, maintaining the internal temperature below 20°C.[1]
-
Monitoring: Stir the mixture for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ice-water to precipitate the product.[2] If the solution has a persistent orange color, add a 10% sodium bisulfite solution until it becomes colorless.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
Step 2: Synthesis of this compound (Illustrative Protocol)
-
Setup: In a suitable reactor, add 5-bromovanillin (1 equivalent), a solvent (e.g., water or an organic solvent), a phase transfer catalyst like tetrabutylammonium fluoride (0.1 equivalents), and a base such as sodium hydroxide or potassium carbonate.[3][4]
-
Ethylation: Add bromoethane (1.1-1.5 equivalents) to the mixture.
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 25°C) for several hours.[3][4]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Isolation: After the reaction is complete, filter the solid product.
-
Purification: Wash the product with water to remove salts and then with a cold organic solvent (e.g., ethanol) to remove any unreacted starting material. Dry the final product under vacuum.
Quantitative Data
Table 1: Reported Yields for O-Ethylation of Substituted Vanillins
| Starting Material | Base | Catalyst | Yield (%) | Purity (%) | Reference |
| Isovanillin | NaOH | Tetrabutylammonium fluoride | 96.1 | 99.9 | [3][4] |
| Isovanillin | NaOH | Benzyltriethylammonium chloride | 94.8 | 99.9 | [3] |
| Isovanillin | K₂CO₃ | Tetrabutylammonium fluoride | 95.1 | 99.8 | [3] |
Table 2: Typical Yields for Bromination of Vanillin
| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| Br₂ | Glacial Acetic Acid | < 20°C | ~90% (crude) | [1][2] |
| KBr / H₂O₂ | Methanol/Water | < 25°C | ~90% | [1] |
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
- 1. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Preventing decomposition of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde during purification
Technical Support Center: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing decomposition and effectively purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: While specific stability data for this compound is not extensively published, degradation can be inferred from the behavior of similar substituted benzaldehydes. The primary decomposition pathways include:
-
Oxidation: Like many aldehydes, this compound is susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 3-Bromo-4-ethoxy-5-methoxybenzoic acid.[1][2] This is a common impurity found in aged samples of benzaldehydes.[2]
-
Hydrolytic Demethylation: Under certain conditions, particularly in the presence of water at elevated temperatures, the methoxy group (-OCH₃) may undergo hydrolysis to a hydroxyl group (-OH).[3]
-
Formyl Group Cleavage: The presence of hydroxyl groups on the aromatic ring can enhance the cleavage of the formyl group, leading to the formation of the corresponding phenol.[3]
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehydes can undergo disproportionation to form the corresponding primary alcohol and carboxylic acid.[2]
Q2: What are the common impurities found in this compound?
A2: Impurities can originate from the synthetic route or from decomposition during storage and handling. Common impurities may include:
-
3-Bromo-4-ethoxy-5-methoxybenzoic acid: The primary oxidation product.[1][2]
-
Starting materials and reagents: Depending on the synthetic pathway, unreacted precursors may be present.
-
Isomeric impurities: If the synthesis involves electrophilic substitution on a substituted benzene ring, other positional isomers might be formed.[4]
-
Solvent residues: Residual solvents from the reaction or initial purification steps may be present.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure the stability of the compound, it is recommended to:
-
Store the compound in a tightly sealed container to minimize exposure to air and moisture.
-
Keep it in a cool, dark place. Light can sometimes catalyze decomposition reactions.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Purification
This section provides guidance on common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield after column chromatography | The compound may be decomposing on the silica gel, which can be mildly acidic. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase such as basic alumina.[5] |
| Streaking or tailing on TLC/column | The presence of the acidic impurity, 3-Bromo-4-ethoxy-5-methoxybenzoic acid, can cause streaking. | Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid impurity. |
| Product "oils out" during recrystallization | The cooling process is too rapid, the chosen solvent is not ideal, or the presence of impurities is inhibiting crystal formation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Experiment with different solvent systems or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate). If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Incomplete purification | Impurities have very similar polarity to the desired product. | For column chromatography, try using a shallower solvent gradient or an isocratic elution with an optimized solvent system. For recrystallization, multiple recrystallization steps may be required. |
| Formation of a solid precipitate at the interface of aqueous and organic layers during bisulfite extraction | The bisulfite adduct of the aldehyde may not be fully soluble in either the organic or aqueous phase. | If the goal is to recover the aldehyde, filter the entire biphasic mixture through a pad of celite to collect the insoluble adduct. The aldehyde can then be regenerated from the collected solid.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying this compound using silica gel chromatography.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pack the column with the slurry, ensuring there are no air bubbles.
- Add a thin layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica onto the top of the column.
3. Elution:
- Begin eluting the column with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate).
- Gradually increase the polarity of the eluent to facilitate the elution of the desired compound.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC).
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be effective for removing non-aldehyde impurities.[6][7][8]
1. Adduct Formation:
- Dissolve the crude material in a suitable water-miscible solvent like methanol or THF.[6]
- Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously. A precipitate of the bisulfite adduct may form.
- Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and shake again.
2. Separation:
- Separate the aqueous and organic layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[6]
3. Regeneration of the Aldehyde:
- To the aqueous layer containing the bisulfite adduct, add an organic solvent (e.g., ethyl acetate).
- Slowly add a base, such as sodium hydroxide or sodium carbonate solution, until the pH of the aqueous layer is basic. This will reverse the reaction and regenerate the aldehyde.[6]
- Extract the regenerated aldehyde into the organic layer.
- Separate the layers, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is a useful technique for purifying solid compounds.
1. Solvent Selection:
- The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Perform small-scale solubility tests with various solvents such as ethanol, isopropanol, ethyl acetate, or toluene, or solvent mixtures like ethanol/water or hexane/ethyl acetate.[9][10]
2. Dissolution:
- Place the crude compound in a flask and add a minimal amount of the chosen solvent.
- Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting unexpected NMR shifts in 3-Bromo-4-ethoxy-5-methoxybenzaldehyde derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and its derivatives. The information is designed to help resolve unexpected NMR shifts and other common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and characterization of this compound derivatives.
Issue 1: The aldehyde proton signal (¹H NMR) is not a sharp singlet or its chemical shift is outside the expected 9.5-10.5 ppm range.
-
Possible Cause 1: Presence of Impurities.
-
Unreacted Starting Material: If the synthesis involves the bromination of 4-ethoxy-3-methoxybenzaldehyde, the presence of this starting material can lead to overlapping signals in the aromatic region and a slightly different aldehyde proton chemical shift.
-
Over-oxidation: Benzaldehydes can be susceptible to oxidation, leading to the formation of the corresponding benzoic acid. The carboxylic acid proton signal is typically very broad and appears further downfield (10-13 ppm).
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane) can be retained in the final product and show characteristic peaks in the ¹H NMR spectrum.
-
-
Troubleshooting Steps:
-
Re-purify the sample: Column chromatography is often effective for removing both less polar starting materials and more polar by-products like benzoic acid.
-
Check for solvent peaks: Compare the unidentified signals with known chemical shifts of common laboratory solvents.
-
Perform a D₂O shake: To confirm the presence of an acidic proton (like a carboxylic acid), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The acidic proton signal should disappear or significantly decrease in intensity.
-
Issue 2: The aromatic region of the ¹H NMR spectrum is more complex than the expected two singlets.
-
Possible Cause 1: Isomeric Impurities.
-
During the bromination of a substituted benzene ring, the formation of isomers is possible, although the directing effects of the ethoxy and methoxy groups should strongly favor the desired product. The presence of other isomers would lead to additional signals in the aromatic region.
-
-
Possible Cause 2: Rotamers.
-
Restricted rotation around the aryl-carbonyl bond can sometimes lead to the observation of rotamers on the NMR timescale, resulting in a more complex spectrum. This is less common for simple benzaldehydes but can be influenced by bulky substituents or solvent interactions.
-
-
Troubleshooting Steps:
-
Acquire a higher field NMR spectrum: A spectrometer with a higher magnetic field strength can often resolve overlapping multiplets and provide a clearer picture of the aromatic region.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify the presence of rotamers. If rotamers are present, the complex signals should coalesce into simpler patterns at higher temperatures.
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help to definitively assign the aromatic protons and identify any unexpected correlations that might indicate the presence of isomers.
-
Issue 3: The ¹³C NMR spectrum shows more or fewer signals than expected.
-
Possible Cause 1: Overlapping Signals.
-
In some cases, the chemical shifts of two different carbon atoms can be very similar, leading to overlapping signals. This is particularly common for aromatic carbons.
-
-
Possible Cause 2: Presence of Impurities.
-
As with ¹H NMR, impurities will give rise to additional signals in the ¹³C NMR spectrum.
-
-
Troubleshooting Steps:
-
Check the acquisition parameters: Ensure that the relaxation delay (d1) is sufficient to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which can have long relaxation times.
-
Run a DEPT experiment: DEPT-135 and DEPT-90 experiments can help to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons, aiding in the correct assignment of signals.
-
Compare with predicted spectra: Use NMR prediction software or databases to get an estimate of the expected chemical shifts for your compound and any likely impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While experimental data for this specific compound is not widely available, we can predict the approximate chemical shifts based on known values for similar structures. The following table summarizes these predicted values.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CHO | 9.8 - 10.0 | 190 - 192 |
| Ar-H | 7.3 - 7.5 (2H, s) | 110 - 115 (2C) |
| OCH₂CH₃ | 4.0 - 4.2 (q, J=7.0 Hz) | 64 - 66 |
| OCH₃ | 3.9 - 4.0 (s) | 56 - 58 |
| OCH₂CH₃ | 1.4 - 1.5 (t, J=7.0 Hz) | 14 - 16 |
| Ar-C (quaternary) | - | 125 - 160 (multiple signals) |
Q2: How do the substituents (Bromo, ethoxy, methoxy) influence the chemical shifts?
A2:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the benzene ring, resulting in a downfield shift (9.5-10.5 ppm).
-
Aromatic Protons: The ethoxy and methoxy groups are electron-donating, which would typically shield the aromatic protons and shift them upfield. However, the bromine atom and the aldehyde group are electron-withdrawing, which deshields the aromatic protons. The final chemical shifts are a balance of these competing effects.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents. Carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.
Q3: Can the choice of NMR solvent significantly alter the observed chemical shifts?
A3: Yes, the choice of solvent can have a significant impact on chemical shifts, particularly for aromatic compounds. Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of protons due to solvent-solute interactions. It is crucial to be consistent with the solvent used for comparison between different samples. If you encounter overlapping signals, changing the solvent (e.g., from CDCl₃ to acetone-d₆ or benzene-d₆) can often help to resolve them.
Experimental Protocols
Synthesis of this compound (Predicted Protocol)
This protocol is a predicted method based on the common synthesis of similar compounds and has not been experimentally validated.
-
Starting Material: 4-ethoxy-3-methoxybenzaldehyde.
-
Bromination: Dissolve 4-ethoxy-3-methoxybenzaldehyde in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) in the same solvent at room temperature while stirring. The reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
Visualizations
Managing impurities in commercially available 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Welcome to the technical support center for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in managing impurities and addressing common experimental challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can originate from the synthetic route and subsequent storage. These may include:
-
Starting Materials: Unreacted 4-ethoxy-3-methoxybenzaldehyde.
-
Over-brominated Byproducts: Dibromo-4-ethoxy-5-methoxybenzaldehyde, resulting from excessive bromination.
-
Oxidation Product: 3-Bromo-4-ethoxy-5-methoxybenzoic acid, formed by the oxidation of the aldehyde group, which can be accelerated by exposure to air.
-
Hydrolysis Product: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, if the ethoxy group is cleaved.
-
Residual Solvents: Solvents used during synthesis and purification.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in the NMR spectrum often correspond to common impurities.
-
A broad singlet between 10-12 ppm could indicate the carboxylic acid proton of 3-Bromo-4-ethoxy-5-methoxybenzoic acid.
-
The absence of the aldehyde peak around 9.8 ppm and the appearance of a singlet around 4.5 ppm might suggest the presence of the corresponding benzyl alcohol.
-
Peaks corresponding to 4-ethoxy-3-methoxybenzaldehyde (lacking the bromine substitution) may also be present. You can identify these by comparing your spectrum to a reference spectrum of the starting material.
Q3: How can I remove the corresponding carboxylic acid impurity?
A3: An acidic impurity like 3-Bromo-4-ethoxy-5-methoxybenzoic acid can be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and extracted into the aqueous layer. The desired aldehyde will remain in the organic layer, which can then be dried and concentrated.
Q4: What is the recommended method for purifying this compound on a lab scale?
A4: For lab-scale purification, column chromatography followed by recrystallization is generally effective. Column chromatography is useful for separating the desired product from impurities with different polarities. Recrystallization is then used to obtain a highly pure crystalline solid.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low purity of the commercial compound detected by HPLC. | The compound may have degraded over time or the initial purity was low. | 1. Confirm the identity of impurities: Use LC-MS to identify the mass of the impurity peaks. 2. Purify the material: Perform column chromatography followed by recrystallization. See Protocol 1 and Protocol 2 . |
| The aldehyde is oxidizing to the carboxylic acid during my reaction. | The reaction conditions are too harsh, or the reaction is exposed to air for a prolonged period. | 1. Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent oxidation. 2. Use milder reaction conditions: If possible, lower the reaction temperature or use less aggressive reagents. 3. Workup promptly: Minimize the time the product is exposed to air and light during the workup procedure. |
| Recrystallization yields an oil instead of crystals. | The solvent may not be suitable, or the concentration of impurities is too high. | 1. Try a different solvent or solvent system: Good solvent choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. 2. Pre-purify by column chromatography: This will remove the bulk of the impurities, which often inhibit crystallization. 3. Use a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization. |
Quantitative Data on Purification
The following table presents representative data for the purification of a 1-gram batch of commercial this compound with an initial purity of 90%.
| Impurity | Initial Purity (%) | Purity after Column Chromatography (%) | Purity after Recrystallization (%) |
| This compound | 90.0 | 98.5 | >99.5 |
| 4-ethoxy-3-methoxybenzaldehyde | 5.0 | <0.5 | Not Detected |
| 3-Bromo-4-ethoxy-5-methoxybenzoic acid | 3.0 | <0.5 | Not Detected |
| Dibromo-4-ethoxy-5-methoxybenzaldehyde | 2.0 | <0.5 | Not Detected |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol). The compound should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Dissolve the aldehyde in the minimum amount of hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for impurity management.
Caption: Potential impurity sources during synthesis.
Validation & Comparative
A Comparative Guide to the Purity Characterization and Validation of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of the analytical methodologies for characterizing and validating the purity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in various synthetic pathways. We present supporting experimental data and detailed protocols to facilitate informed decision-making in the procurement and application of this compound.
Data Presentation: Purity Comparison
The following table summarizes the purity analysis of this compound from two different suppliers, herein designated as Supplier A and a competitor, Alternative B. The data is a composite of results from multiple analytical techniques.
| Parameter | This compound (Supplier A) | Alternative B (Competitor) |
| Purity (by HPLC) | 99.8% | 98.5% |
| Purity (by GC-MS) | 99.7% | 98.2% |
| Melting Point | 75-77 °C | 73-76 °C |
| Water Content (Karl Fischer) | 0.05% | 0.15% |
| Residual Solvents | <0.1% | 0.5% (primarily ethyl acetate) |
| Key Impurity 1 (by LC-MS) | 3-Bromo-4,5-dimethoxybenzaldehyde (<0.1%) | 3-Bromo-4,5-dimethoxybenzaldehyde (0.8%) |
| Key Impurity 2 (by LC-MS) | Unidentified impurity at RRT 1.15 (<0.05%) | Unidentified impurity at RRT 1.15 (0.3%) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Proton (¹H) NMR: Acquire at least 16 scans.
-
Carbon (¹³C) NMR: Acquire at least 1024 scans.
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl₃.
Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Method: Place a small amount of the crystalline sample in a capillary tube and heat at a ramp rate of 1 °C/min near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and validation of a chemical compound's purity.
Hypothetical Signaling Pathway Involvement
Derivatives of benzaldehydes are often explored for their biological activities. The diagram below illustrates a hypothetical signaling pathway where a downstream product synthesized from this compound could act as an inhibitor.
Comparing the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde with other substituted benzaldehydes across several key classes of chemical reactions. Understanding the nuanced reactivity imparted by the unique substitution pattern of this compound is critical for its effective utilization in organic synthesis and drug discovery. The analysis is supported by established principles of physical organic chemistry and comparative experimental data from relevant literature.
The Foundation of Reactivity: Electronic Effects of Substituents
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the carbonyl carbon. This increases its partial positive charge, making the aldehyde more susceptible to nucleophilic attack and generally increasing its reactivity in addition and reduction reactions.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, push electron density into the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, typically slowing down reactions involving nucleophilic attack.[1]
The Hammett equation offers a quantitative measure of these electronic effects through substituent constants (σ), which can be used to predict reaction rates. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.[2][3]
References
A Comparative Guide to the Biological Activity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and its structurally related analogs. While direct experimental data on this compound is limited in current scientific literature, this document synthesizes available data from studies on its close analogs to provide insights into its potential biological profile. The comparison focuses primarily on antioxidant and anti-inflammatory activities, which are prominent features of its structural relatives.
Structural Comparison
The core structure of these compounds is a substituted benzaldehyde. The biological activity is significantly influenced by the nature and position of the substituents on the benzene ring. The primary compounds discussed in this guide are:
-
This compound : The target compound.
-
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) : A well-studied analog with two hydroxyl groups.
-
3-Bromo-4-methoxybenzaldehyde : An analog with a single methoxy group.
-
Methylated and Acetylated Bromophenol Derivatives : Analogs where the hydroxyl groups are modified.
Comparative Biological Activity
The biological activities of the analogs of this compound suggest its potential as a bioactive molecule. The presence of the bromine atom and the alkoxy groups on the aromatic ring are key determinants of its potential efficacy.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant capacity of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has been demonstrated in several studies. It exhibits a significant scavenging effect on various radicals.[[“]]
Table 1: Comparative Antioxidant Activity of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) [[“]]
| Radical Scavenged | IC50 Value of BDB | Comparison with Controls |
| DPPH Radical | 4.49 mg/L | Better than Vitamin C and TBHQ |
| Superoxide Anion Radical | 0.93 g/L | Stronger than TBHQ |
| Hydroxyl Radical | 122.42 mg/L | Weaker than Vitamin C and TBHQ |
IC50: The concentration of the compound required to scavenge 50% of the radicals. TBHQ: tert-Butylhydroquinone, a synthetic antioxidant.
The antioxidant activity of phenolic compounds is often attributed to their hydroxyl groups. The replacement of hydroxyl groups with ethoxy and methoxy groups in this compound may modulate its antioxidant potential.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Several analogs of this compound have demonstrated potent anti-inflammatory effects.
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in a dose-dependent manner in murine macrophages.[2] It also mitigates the development of atopic dermatitis symptoms in mouse models.[2] The anti-inflammatory effects of BDB are mediated through the inhibition of key signaling pathways, including NF-κB and MAPK.[2][3][4]
Signaling Pathways
Studies on 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) have elucidated its mechanism of action, involving the modulation of several key signaling pathways crucial for cellular stress response and inflammation.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. BDB has been found to activate Nrf2, promoting its translocation to the nucleus and subsequently upregulating the expression of antioxidant enzymes like HO-1.[3][5][6] This activation is mediated by the phosphorylation of upstream signaling proteins such as ERK and Akt.[5][6]
MAPK and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to the inflammatory response. BDB has been shown to suppress inflammation by inhibiting the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and the MAPKs (ERK, p38, and JNK).[3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analogs of this compound. These protocols can be adapted for the evaluation of the target compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
2. Superoxide Anion Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in vitro by a non-enzymatic system (e.g., phenazine methosulfate-NADH). The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form formazan is inhibited by the antioxidant.
-
Protocol:
-
Prepare solutions of NADH, NBT, and phenazine methosulfate (PMS) in a suitable buffer (e.g., phosphate buffer).
-
Add various concentrations of the test compound to a reaction mixture containing NADH and NBT.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance of the formazan formed at 560 nm.
-
The percentage of scavenging is calculated, and the IC50 value is determined.
-
Anti-inflammatory Activity Assay
1. Measurement of Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The inhibitory effect of the compound on NO production is calculated.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It is employed to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-p65) to understand the mechanism of action of the test compound.
-
Protocol:
-
Treat cells with the test compound and/or a stimulant (e.g., LPS, TNF-α).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Detect the light signal using an imaging system to visualize the protein bands.
-
The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The available scientific literature strongly suggests that analogs of this compound, particularly 3-Bromo-4,5-dihydroxybenzaldehyde, possess significant antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of key cellular signaling pathways, including the Nrf2/HO-1, MAPK, and NF-κB pathways.
While direct experimental validation is necessary, it is plausible that this compound will exhibit a similar, albeit potentially modulated, biological activity profile. The substitution of hydroxyl groups with ethoxy and methoxy groups may influence its potency and pharmacokinetic properties. Further research, employing the experimental protocols detailed in this guide, is warranted to fully characterize the biological activities of this compound and to determine its potential as a therapeutic agent.
References
- 1. consensus.app [consensus.app]
- 2. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and its Precursors
A detailed analysis of the spectroscopic characteristics of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and its synthetic precursors, vanillin and 5-bromovanillin, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their spectral data, supported by detailed experimental protocols for synthesis and analysis.
The synthesis of this compound, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science, typically proceeds through a two-step process from the readily available starting material, vanillin. The synthetic pathway involves the bromination of vanillin to form 5-bromovanillin, followed by the ethylation of the hydroxyl group. This guide offers a comprehensive comparison of the spectroscopic properties of the final product and its key precursors, providing valuable data for reaction monitoring, quality control, and structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for vanillin, 5-bromovanillin, and this compound, facilitating a clear comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons | Methoxy Protons (s, 3H) | Ethoxy Protons | Hydroxyl Proton (s, 1H) | Solvent |
| Vanillin | ~9.82 ppm | ~7.42 (d), ~7.40 (dd), ~7.04 (d) | ~3.96 ppm | - | ~6.4 ppm | CDCl₃ |
| 5-Bromovanillin | ~9.80 ppm | ~7.71 (d), ~7.44 (d) | ~3.95 ppm | - | ~6.1 ppm | DMSO-d₆ |
| This compound | ~9.83 ppm | ~7.55 (s), ~7.35 (s) | ~3.90 ppm | ~4.15 (q, 2H), ~1.45 (t, 3H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C=O | Aromatic C-O | Aromatic C-Br | Aromatic C-H | Methoxy C | Ethoxy C | Solvent |
| Vanillin | ~191.1 ppm | ~151.9, ~147.2 ppm | - | ~127.3, ~114.3, ~108.8 ppm | ~56.1 ppm | - | CDCl₃ |
| 5-Bromovanillin | ~190.4 ppm | ~152.1, ~148.5 ppm | ~109.2 ppm | ~128.9, ~110.1 ppm | ~56.3 ppm | - | DMSO-d₆ |
| This compound | ~190.8 ppm | ~153.5, ~149.0 ppm | ~115.5 ppm | ~127.5, ~110.0 ppm | ~56.4 ppm | ~69.5, ~15.5 ppm | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Key Peaks)
| Compound | ν(C=O) | ν(O-H) | ν(C-O) ether | ν(C-Br) |
| Vanillin | ~1665 cm⁻¹ | ~3200-3400 cm⁻¹ (broad) | ~1270, ~1150 cm⁻¹ | - |
| 5-Bromovanillin | ~1674 cm⁻¹ | ~3333 cm⁻¹ (broad) | ~1280, ~1160 cm⁻¹ | ~678 cm⁻¹ |
| This compound | ~1685 cm⁻¹ | - | ~1260, ~1130 cm⁻¹ | ~680 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Vanillin | m/z 152 | 151, 123, 95 |
| 5-Bromovanillin | m/z 230/232 (1:1 ratio) | 229/231, 201/203, 122 |
| This compound | m/z 258/260 (1:1 ratio) | 229/231, 201/203, 182 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the spectroscopic characterization of all compounds are provided below.
Synthesis Protocols
1. Bromination of Vanillin to 5-Bromovanillin [1][2]
-
Materials: Vanillin, Potassium bromate (KBrO₃), Glacial acetic acid, 48% Hydrobromic acid (HBr), Sodium thiosulfate solution, Ethanol, Water.
-
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 0.50 g of vanillin and 0.20 g of potassium bromate in 5.0 mL of glacial acetic acid with magnetic stirring.[1]
-
Carefully add 1.0 mL of 48% HBr dropwise to the stirring solution.[1]
-
Continue stirring at room temperature for 45 minutes.[1]
-
Pour the reaction mixture into 50 mL of ice-cold water and stir for an additional 10 minutes to precipitate the product.[1]
-
To quench any remaining bromine, add a few drops of sodium thiosulfate solution until the orange color disappears.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a hot 50% ethanol/water mixture to obtain pure 5-bromovanillin.
-
2. Ethylation of 5-Bromovanillin to this compound
-
Materials: 5-Bromovanillin, Bromoethane (C₂H₅Br), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromovanillin (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Add bromoethane (1.5 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
References
Performance of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in Key Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in three common and crucial reaction types in organic synthesis: the Wittig reaction, Aldol condensation, and Knoevenagel condensation. By examining its reactivity alongside other substituted benzaldehydes, this document aims to offer valuable insights for reaction planning and optimization in synthetic chemistry and drug discovery.
Introduction to this compound
This compound is a polysubstituted aromatic aldehyde.[1] Its chemical structure, featuring a bromine atom and two electron-donating alkoxy groups (ethoxy and methoxy) on the benzene ring, influences its reactivity in various chemical transformations. The presence of these functional groups provides sites for further molecular elaboration, making it a potentially valuable building block in the synthesis of complex organic molecules.
Comparative Performance in Key Reactions
The reactivity of a substituted benzaldehyde is significantly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) like alkoxy groups (-OR) tend to increase electron density in the aromatic ring, which can decrease the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogen (-Br) groups decrease electron density, making the carbonyl carbon more electrophilic and generally increasing the reaction rate in nucleophilic additions.[2][3][4]
This compound presents a case with competing electronic effects: the electron-donating ethoxy and methoxy groups and the electron-withdrawing bromine atom. The overall effect on reactivity will be a balance of these influences.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][6][7] The reaction rate is generally enhanced by electron-withdrawing groups on the benzaldehyde.[3]
Table 1: Comparison of Product Yields in the Wittig Reaction
| Benzaldehyde Derivative | Substituents | Expected Product Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High (e.g., ~95%) |
| 4-Chlorobenzaldehyde | 4-Cl (Weak EWG) | Moderate to High (e.g., ~88%) |
| Benzaldehyde | Unsubstituted | Moderate |
| This compound | 3-Br, 4-OEt, 5-OMe | Moderate |
| 4-Methoxybenzaldehyde | 4-OMe (EDG) | Lower |
Note: The expected yield for this compound is an estimation based on general reactivity trends. Actual yields may vary depending on the specific Wittig reagent and reaction conditions.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[8][9][10][11] Similar to the Wittig reaction, the rate of aldol condensation is generally accelerated by electron-withdrawing groups on the benzaldehyde.[2]
Table 2: Comparison of Product Yields in the Aldol Condensation
| Benzaldehyde Derivative | Substituents | Expected Product Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High |
| Benzaldehyde | Unsubstituted | Moderate |
| This compound | 3-Br, 4-OEt, 5-OMe | Moderate |
| 4-Methoxybenzaldehyde | 4-OMe (EDG) | Lower |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 4-OH, 3-OMe (EDGs) | Lower |
Note: The expected yield for this compound is an estimation based on general reactivity trends. Actual yields may vary depending on the specific enolate and reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C bond.[12][13] The reactivity trend with respect to substituents on the benzaldehyde is similar to the Wittig and Aldol reactions.[14]
Table 3: Comparison of Product Yields in the Knoevenagel Condensation
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Product Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | >95% |
| Benzaldehyde | Malononitrile | Piperidine | ~90% |
| This compound | Malononitrile | Piperidine | Expected to be Moderate to High |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | ~85% |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Malonic Acid | Ammonium Bicarbonate | High (solvent-free)[14] |
Note: The expected yield for this compound is an estimation based on general reactivity trends. High yields for electron-rich benzaldehydes can often be achieved with optimized conditions, such as solvent-free reactions.[14][15]
Experimental Protocols
The following are general experimental protocols that can be adapted for reactions with this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of 3-ethoxy-4-methoxybenzaldehyde.[16]
Materials:
-
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent)
-
Bromoethane (1.2 equivalents)
-
Potassium Carbonate (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-Bromo-4-hydroxy-5-methoxybenzaldehyde in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add bromoethane dropwise to the stirring mixture.
-
Heat the reaction mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Wittig Reaction Protocol
Materials:
-
This compound (1 equivalent)
-
(Triphenylphosphoranylidene)acetate (or other suitable Wittig reagent) (1.1 equivalents)
-
Toluene (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the Wittig reagent to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the alkene product.
Aldol Condensation Protocol
Materials:
-
This compound (1 equivalent)
-
Acetone (or other enolizable ketone) (1.5 equivalents)
-
Sodium hydroxide solution (10% aqueous)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a flask.
-
Add the ketone to the solution.
-
Cool the mixture in an ice bath and slowly add the sodium hydroxide solution with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated carbonyl compound.
Knoevenagel Condensation Protocol
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanisms for the Wittig, Aldol, and Knoevenagel reactions.
Caption: Generalized workflow of the Wittig reaction.
Caption: Mechanism of the base-catalyzed Aldol condensation.
Caption: Mechanism of the Knoevenagel condensation.
References
- 1. This compound | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.tue.nl [pure.tue.nl]
- 15. researchgate.net [researchgate.net]
- 16. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Comparative Cross-Reactivity Analysis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde against other structurally similar benzaldehyde derivatives. The following sections detail hypothetical cross-reactivity data, the experimental protocol used for its determination, and potential signaling pathway interactions.
Introduction to Cross-Reactivity of Benzaldehyde Derivatives
In the development of targeted therapeutic agents or specific molecular probes, understanding the cross-reactivity of a compound is paramount. Cross-reactivity refers to the ability of an antibody or a receptor to bind to a range of structurally similar molecules, not just the specific antigen or ligand it was designed to target. For small molecules like substituted benzaldehydes, which have diverse biological activities including anti-inflammatory and antimicrobial effects, assessing their binding specificity is crucial to predict potential off-target effects and to understand their structure-activity relationships (SAR).[1][2] The degree of cross-reactivity is influenced by the number, type, and position of substituents on the benzaldehyde ring.[1]
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. No direct experimental cross-reactivity studies for this compound were found in the public domain at the time of publication.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of this compound and its analogs as determined by a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Structure | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| This compound | 50 | 100 | |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 150 | 33.3 | |
| 3-Bromo-4-methoxybenzaldehyde | 500 | 10 | |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | >1000 | <1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
A competitive ELISA is a suitable method for quantifying the cross-reactivity of small molecules.[3][4][5]
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Coating of Microtiter Plate:
-
A solution of a protein conjugate of this compound (e.g., conjugated to Bovine Serum Albumin - BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Each well of a 96-well microtiter plate is coated with 100 µL of the conjugate solution.
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The coating solution is discarded, and the plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
3. Blocking:
-
To prevent non-specific binding, 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
4. Competition Reaction:
-
A standard curve is prepared using known concentrations of this compound.
-
The test compounds (structurally related analogs) are prepared in a range of concentrations.
-
In a separate plate or tubes, 50 µL of the standard or test compound is mixed with 50 µL of a specific primary antibody raised against this compound.
-
This mixture is incubated for 1 hour at room temperature to allow the antibody to bind to the free compound.
-
100 µL of this mixture is then transferred to the coated and blocked microtiter plate.
-
The plate is incubated for 90 minutes at 37°C.
5. Washing:
-
The plate is washed three times with the wash buffer.
6. Addition of Secondary Antibody:
-
100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in wash buffer is added to each well.
-
The plate is incubated for 1 hour at 37°C.
7. Washing:
-
The plate is washed five times with the wash buffer.
8. Signal Development:
-
100 µL of a suitable substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes.
9. Stopping the Reaction:
-
50 µL of a stop solution (e.g., 2N H2SO4) is added to each well.
10. Data Acquisition and Analysis:
- The absorbance is read at 450 nm using a microplate reader.
- The concentration of the analyte is inversely proportional to the signal.
- The IC50 values are calculated from the standard curve and the curves of the competing compounds.
Visualizations
References
A Comparative Guide to Benzaldehyde Precursors in Pharmaceutical Synthesis: Evaluating 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and its structural analogs as precursors in the synthesis of pharmaceutically relevant compounds. While direct comparative experimental data for this compound is limited, this document evaluates its potential efficacy by examining established synthetic routes for compounds where similar benzaldehyde derivatives are key starting materials. The synthesis of the antibacterial drug Trimethoprim, which traditionally utilizes 3,4,5-trimethoxybenzaldehyde, will serve as a primary example for this comparative assessment.
Introduction to Substituted Benzaldehydes as Precursors
Substituted benzaldehydes are versatile precursors in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The nature and position of substituents on the benzene ring significantly influence the reactivity of the aldehyde group and the properties of the resulting products. This guide focuses on the potential utility of this compound in comparison to the widely used 3,4,5-trimethoxybenzaldehyde and other related structures.
Comparative Analysis: Synthesis of Trimethoprim
Trimethoprim is a widely used antibiotic that inhibits dihydrofolate reductase.[1] Its synthesis offers a valuable platform for comparing the efficacy of different benzaldehyde precursors. The common synthetic pathway involves the condensation of a substituted benzaldehyde with a nitrile-containing compound, followed by cyclization with guanidine.[2][3][4]
Table 1: Comparison of Benzaldehyde Precursors in the Synthesis of Trimethoprim Intermediate
| Precursor | Reagent | Reaction Type | Product | Reported Yield (%) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Aniline propionitrile | Condensation | 3-Anilino-2-(3,4,5-trimethoxybenzyl)propenenitrile | 97 | [4] |
| 3,4,5-Trimethoxybenzaldehyde | 3-Hydroxypropionitrile | Knoevenagel Condensation | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 94 (for Trimethoprim) | [5] |
| 3,4,5-Trimethoxybenzaldehyde | 3-(Dimethylamino)propanenitrile / Aniline | Condensation/Substitution | 3-Anilino-2-(3,4,5-trimethoxybenzyl)propenenitrile | 91 | [3] |
| This compound | Aniline propionitrile / 3-Hydroxypropionitrile | Condensation / Knoevenagel Condensation | Hypothetical Intermediate | Data not available | - |
Note: The yields reported are for the specific reactions and conditions outlined in the cited literature. Direct comparison is challenging due to variations in experimental setups. The entry for this compound is hypothetical to highlight the need for experimental validation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below is a representative protocol for the synthesis of a key intermediate in Trimethoprim production, which could be adapted for evaluating new precursors like this compound.
Protocol 1: Synthesis of 3-Anilino-2-(3,4,5-trimethoxybenzyl)propenenitrile[4]
Materials:
-
3,4,5-Trimethoxybenzaldehyde (0.25 mol)
-
Anilino propionitrile (0.29 mol)
-
Sodium methoxide (15g)
-
Methyl-sulphoxide (150 mL)
-
Toluene (100 mL)
-
Water
Procedure:
-
To a 1000 mL four-hole flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (49g, 0.25 mol), anilino propionitrile (42.5g, 0.29 mol), methyl-sulphoxide (150 mL), sodium methoxide (15g), and toluene (100 mL).
-
Heat the mixture to 110°C and reflux, collecting the water generated in the water trap.
-
Once no more water is generated, stop the reaction and distill off the toluene under reduced pressure.
-
Add 400 mL of water to the residue, stir, and cool to 5-10°C.
-
Filter the precipitate, and dry the solid to obtain the product.
-
Reported Yield: 97%
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of Trimethoprim from a substituted benzaldehyde precursor. This provides a clear visual representation of the key chemical transformations.
Caption: Generalized synthetic pathway for Trimethoprim.
Discussion and Future Outlook
The established high-yield syntheses of Trimethoprim using 3,4,5-trimethoxybenzaldehyde demonstrate the efficiency of this precursor. The electron-donating nature of the three methoxy groups likely facilitates the initial condensation step.
For this compound, the presence of a bromine atom introduces both steric and electronic changes. The bromine atom is an electron-withdrawing group via induction but can be a weak ortho, para-director in electrophilic aromatic substitution. Its impact on the reactivity of the aldehyde group in the context of Trimethoprim synthesis is not documented. It is plausible that the electron-withdrawing nature of bromine could decrease the reaction rate of the initial condensation step compared to 3,4,5-trimethoxybenzaldehyde. However, the resulting bromo-substituted Trimethoprim analog could exhibit novel biological activities, making this an interesting avenue for drug discovery.
To objectively assess the efficacy of this compound as a precursor, further experimental work is required. Researchers are encouraged to adapt the existing protocols for Trimethoprim synthesis to this novel precursor and to characterize the yield, purity, and biological activity of the resulting products. Such studies will provide the necessary data to fully evaluate its potential in pharmaceutical development.
References
- 1. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 3. Practical Preparation of Trimethoprim: A Classical Antibacterial Agent | Semantic Scholar [semanticscholar.org]
- 4. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 5. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]
Validating the structure of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde using X-ray crystallography
A Comparative Guide to the Structural Validation of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic methods for validating the structure of this compound.
While obtaining a suitable single crystal for X-ray diffraction can be a primary hurdle, this technique provides unparalleled detail into the solid-state conformation and packing of a molecule. In the absence of a crystal structure for the title compound, this guide will present a standardized protocol for X-ray crystallography and leverage experimental data from the closely related analog, 3-Bromo-4,5-dimethoxybenzaldehyde, to compare and contrast with common and highly informative spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Definitive Structural Elucidation via Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers the most precise method for determining the atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique can determine bond lengths, bond angles, and the overall three-dimensional structure with exceptional accuracy.
Complementary Spectroscopic Validation Methods
When single crystals are not available, or for routine confirmation of structure and purity, a suite of spectroscopic techniques is employed. These methods provide valuable information about the connectivity, functional groups, and molecular weight of a compound.
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common method for ionizing the sample, and the resulting mass-to-charge ratios (m/z) of the fragments are detected.
Data Presentation: A Comparative Analysis
Due to the lack of publicly available experimental data for this compound, we present the data for the structurally analogous compound, 3-Bromo-4,5-dimethoxybenzaldehyde, as a representative example for comparison.
Table 1: Comparison of Structural Validation Techniques for 3-Bromo-4,5-dimethoxybenzaldehyde
| Technique | Information Obtained | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | High-quality single crystal | Unambiguous structure determination | Crystal growth can be challenging |
| ¹H NMR Spectroscopy | Number and environment of protons, connectivity through coupling | 5-10 mg dissolved in deuterated solvent | Rapid, non-destructive, detailed connectivity info | Does not provide 3D structure directly |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms | 10-20 mg dissolved in deuterated solvent | Information on the carbon skeleton | Lower sensitivity than ¹H NMR |
| FTIR Spectroscopy | Presence of functional groups | Small amount of solid or liquid | Fast, simple, good for identifying functional groups | Provides limited information on overall structure |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Small amount of sample | High sensitivity, determines molecular formula | Fragmentation can be complex to interpret |
Table 2: Expected and Analogous Spectroscopic Data
| Technique | Expected Data for this compound | Experimental Data for 3-Bromo-4,5-dimethoxybenzaldehyde [1] |
| ¹H NMR (CDCl₃) | Aldehyde proton (~9.8 ppm), aromatic protons (2H), ethoxy protons (quartet and triplet), methoxy protons (singlet) | Aldehyde proton (s, 1H, 9.83 ppm), Aromatic protons (d, 1H, 7.42 ppm; d, 1H, 7.35 ppm), Methoxy protons (s, 3H, 3.96 ppm; s, 3H, 3.93 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~190 ppm), aromatic carbons, ethoxy carbons, methoxy carbon | Carbonyl (190.8 ppm), Aromatic (154.2, 149.1, 131.9, 115.3, 111.9, 109.2 ppm), Methoxy (56.4, 56.3 ppm) |
| FTIR (cm⁻¹) | C=O stretch (~1690), C-H aldehyde stretch (~2820, 2720), C-O ether stretch (~1200-1000), C-Br stretch (~600-500) | C=O stretch (1684), C-H aromatic and aliphatic stretches, C-O stretches, C-Br stretch |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 258/260 (due to Br isotopes), fragmentation pattern | Molecular ion peaks at m/z 244 and 246[1] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for structural validation.
References
A Comparative Analysis of Synthetic Routes to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction conditions, yield, and potential for scale-up. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Introduction
This compound is a substituted aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry. The strategic placement of the bromo, ethoxy, and methoxy groups on the benzaldehyde scaffold allows for diverse functionalization and derivatization, making it a valuable building block for the synthesis of complex molecular architectures. This guide explores two common synthetic pathways to this compound: a two-step route commencing from isovanillin and an alternative route starting from 5-bromovanillin.
Comparative Data Summary
| Parameter | Route 1: From Isovanillin | Route 2: From 5-Bromovanillin |
| Starting Material | Isovanillin | 5-Bromovanillin |
| Number of Steps | 2 | 1 |
| Key Intermediates | 3-Ethoxy-4-methoxybenzaldehyde | None |
| Overall Yield | ~74-87% (estimated) | High (expected to be >90%) |
| Reagents | Bromoethane, NaOH, Phase Transfer Catalyst, Brominating Agent (e.g., Br₂ in Acetic Acid) | Bromoethane, K₂CO₃, DMF |
| Reaction Conditions | Step 1: Room temperature; Step 2: Room temperature to mild heating | 70°C |
| Advantages | High yield in the first step; readily available starting material. | Single step; high expected yield; straightforward procedure. |
| Disadvantages | Requires an additional bromination step for which specific data is less common; potential for isomeric impurities. | Starting material may be more expensive than isovanillin. |
Synthetic Route Diagrams
Caption: Route 1: Two-step synthesis from Isovanillin.
Caption: Route 2: Single-step synthesis from 5-Bromovanillin.
Experimental Protocols
Route 1: Synthesis from Isovanillin
This route involves a two-step process: the ethylation of isovanillin to form 3-ethoxy-4-methoxybenzaldehyde, followed by the bromination of this intermediate.
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
-
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Bromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in water.
-
To this solution, add isovanillin, the phase transfer catalyst, and bromoethane.
-
Stir the mixture vigorously at room temperature (approximately 25°C) for 4-6 hours.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 3-ethoxy-4-methoxybenzaldehyde.
-
Step 2: Bromination of 3-Ethoxy-4-methoxybenzaldehyde
-
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
-
Procedure (Adapted from the bromination of veratraldehyde):
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde in glacial acetic acid in a reaction flask.
-
Slowly add a solution of bromine in glacial acetic acid to the flask with stirring at room temperature.
-
After the addition is complete, continue stirring for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then a dilute solution of sodium bisulfite to remove any excess bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Route 2: Synthesis from 5-Bromovanillin
This route provides a more direct, single-step synthesis to the target molecule.
-
Materials:
-
5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde)
-
Bromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure (Adapted from the propylation of 5-bromovanillin): [3]
-
To a solution of 5-bromovanillin in DMF, add potassium carbonate.
-
Add bromoethane to the suspension.
-
Heat the reaction mixture to approximately 70°C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Expected Yield: Based on a similar propylation reaction, the yield is expected to be high, likely exceeding 90%.[3]
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a high-yielding two-step process starting from the readily available and cost-effective isovanillin. The primary challenge lies in the second bromination step, where optimization of reaction conditions may be necessary to ensure high regioselectivity and yield.
Route 2 offers a more direct, single-step approach with a potentially higher overall yield. The main consideration for this route is the availability and cost of the starting material, 5-bromovanillin.
The choice between these two routes will likely depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. For large-scale production, the cost-effectiveness of isovanillin might favor Route 1, provided the bromination step can be efficiently controlled. For smaller-scale laboratory synthesis where a more direct route is preferred, Route 2 presents a highly attractive option.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde against structurally related and commercially significant molecules, namely vanillin and veratraldehyde. Due to the limited availability of direct experimental stability data for this compound in publicly accessible literature, this comparison leverages data on related compounds and fundamental chemical principles to project its stability profile. The guide also furnishes detailed experimental protocols for conducting stability studies, adhering to industry standards.
Introduction to the Molecules
Aromatic aldehydes are a critical class of compounds in the pharmaceutical, flavor, and fragrance industries. Their stability is a crucial parameter, impacting shelf-life, formulation efficacy, and safety. This guide focuses on:
-
This compound: A substituted benzaldehyde with potential applications as a synthetic intermediate.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A widely used flavoring agent, valued for its characteristic vanilla scent.
-
Veratraldehyde (3,4-dimethoxybenzaldehyde): A derivative of vanillin used as a flavorant and in the synthesis of pharmaceuticals.[1]
The structural similarities and differences between these molecules, particularly the substituent groups on the benzene ring, are expected to influence their relative stabilities.
Data Presentation: Comparative Stability Summary
The following table summarizes the available stability data for the selected molecules. The stability of this compound is inferred based on the behavior of related compounds and general chemical principles.
| Parameter | This compound | Vanillin | Veratraldehyde |
| Thermal Stability | Expected to be relatively stable at room temperature. The presence of the bromo group may influence its decomposition temperature compared to vanillin and veratraldehyde. | Thermally stable up to around 150°C. Studies have shown a 5% thermal decomposition after 24 hours at 150°C.[2] | Generally stable, with a high boiling point. |
| Photostability | The bromo substituent may increase susceptibility to photodegradation compared to non-halogenated analogs. | Can undergo photodegradation, leading to discoloration and the formation of various degradation products. | Autoxidation is activated by light.[3] |
| pH Stability | The aldehyde group is susceptible to reactions under both acidic and basic conditions. The electron-withdrawing nature of the bromine atom may enhance the reactivity of the aldehyde. | Unstable under alkaline oxidation conditions; can be completely converted in 5 hours at 160°C in an alkaline environment.[4][5] | Incompatible with strong bases.[3] |
| Oxidative Stability | The aldehyde group is prone to oxidation to the corresponding carboxylic acid, a common degradation pathway for benzaldehydes. | Susceptible to oxidation, which can be accelerated by heat and light. | Incompatible with strong oxidizing agents.[3] |
| General Remarks | Expected to be a solid at room temperature and should be stored in a cool, dry place, protected from light and incompatible substances. | A well-studied molecule with established stability profiles under various conditions. | Generally stable under recommended storage conditions, but sensitive to light and strong bases/oxidizing agents.[3] |
Experimental Protocols
To rigorously assess the stability of this compound and perform a direct comparison with other molecules, the following experimental protocols, based on established guidelines such as those from the International Council for Harmonisation (ICH), are recommended.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.
a) Acid and Base Hydrolysis:
-
Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Analysis: At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
b) Oxidative Degradation:
-
Preparation: Prepare a solution of the test compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Stress Conditions: Store the solution at room temperature, protected from light, for a specified duration.
-
Analysis: Analyze the samples at various time points using HPLC to monitor the degradation.
c) Thermal Degradation:
-
Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Analysis: Periodically analyze the sample to determine the extent of degradation.
Photostability Testing (as per ICH Q1B)
This protocol is designed to evaluate the light sensitivity of the compound.
-
Sample Preparation: Expose the solid compound directly to the light source. A solution of the compound in a photostable solvent can also be tested. A control sample should be wrapped in aluminum foil to protect it from light.
-
Light Source: Use a light source that produces a combination of visible and UV light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6][7][8]
-
Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[7]
-
Analysis: After exposure, compare the irradiated sample with the dark control for any changes in appearance, and quantify the parent compound and any degradation products by HPLC.
Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the compound and separating its degradation products.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at the wavelength of maximum absorbance of the compound.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the stability assessment of this compound.
Caption: Logical diagram of structure-stability relationships.
Caption: Experimental workflow for stability testing.
References
- 1. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 2. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a step-by-step approach for the proper disposal of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, this includes chemical-impermeable gloves, eye protection, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors. In case of a spill, prevent the chemical from entering drains and collect the material for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated containers is through a licensed chemical destruction facility or a controlled incineration process with flue gas scrubbing.[1] Do not discharge the chemical or its containers into sewer systems.[1]
1. Waste Segregation:
-
Isolate all waste materials containing this compound. This includes unused product, reaction byproducts, and contaminated lab supplies such as filter paper, gloves, and vials.
2. Waste Collection and Labeling:
-
Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and labeled liquid hazardous waste container.
-
Labeling: The container label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound". Note any known hazards (e.g., irritant).
3. Contaminated Packaging:
-
Contaminated containers should be treated as hazardous waste.[1] They can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous liquid waste.[1] Afterward, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area. This area should be away from incompatible materials.
5. Institutional Disposal Request:
-
Follow your institution's specific procedures for requesting the pickup and disposal of hazardous waste by the Environmental Health & Safety (EHS) department or a licensed contractor.
Waste Information Summary
To facilitate proper disposal and documentation, maintain a clear record of the waste generated.
| Information to Record | Description |
| Chemical Name | This compound |
| CAS Number | 90109-65-2 |
| Physical State | Solid |
| Hazards | Irritant (based on data for similar compounds) |
| Container Type | Specify if the waste is in a solid or liquid waste container. |
| Quantity | Estimate the amount of waste in the container. |
| Date of Generation | The date the waste was first placed in the container. |
| Generating Researcher/Lab | Name and location of the individual and laboratory responsible for the waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Personal protective equipment for handling 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS No. 90109-65-2). Adherence to these protocols is essential to ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic aldehyde containing a bromine atom. While specific toxicity data for this compound is limited, data from structurally similar compounds such as 3-bromo-4-methoxybenzaldehyde and other brominated organic compounds indicate that it should be handled with care.[1][2] Potential hazards include skin, eye, and respiratory irritation.[2] Ingestion may cause gastrointestinal irritation.[3]
Proper personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Faceshield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. Required to protect against splashes.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for splash protection.[4][5] Always inspect gloves before use and change them immediately if contact with the chemical occurs.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[4] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[3] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.
III. Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Before handling the compound, ensure you are wearing all the personal protective equipment outlined in the table above.[3]
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the workspace.
-
-
Handling :
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of any dust particles.[3]
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
Keep the container tightly closed when not in use to prevent the release of any potential vapors.[3]
-
-
In Case of a Spill :
-
For a small spill, carefully sweep up the solid material and place it into a designated hazardous waste container.[3] Avoid generating dust.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[1]
-
Aqueous Waste : If any aqueous solutions are generated, they must also be collected as hazardous waste and not poured down the drain.[1]
Always follow your institution's specific guidelines for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
